4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate
Description
BenchChem offers high-quality 4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZPEWSQNRDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
Executive Summary: This document provides a comprehensive technical overview of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, including its distinct tautomeric nature, thermal stability, solubility, and spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only established data but also field-proven experimental protocols for its analysis. By explaining the causality behind analytical choices and grounding all claims in authoritative sources, this whitepaper serves as a practical and reliable resource for laboratory applications.
Introduction and Significance
4-Amino-6-hydroxy-2-methylpyrimidine is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structural scaffold is present in numerous compounds of pharmaceutical interest. The presence of multiple functional groups—an amino group, a hydroxyl group, and a methyl group on the pyrimidine core—provides several reactive sites for chemical modification, making it a valuable precursor for constructing more complex molecular architectures and fused heterocyclic systems.[3]
Notably, pyrimidine derivatives are foundational to life, forming the basis of nucleobases in DNA and RNA. The specific substitution pattern of this compound makes it structurally related to precursors of essential cofactors like thiamine (Vitamin B1).[4] Understanding the precise physicochemical properties of its hydrated form is therefore critical for its effective use in synthetic chemistry, ensuring reproducibility in reaction kinetics, purification, and formulation.
This guide will systematically explore its molecular structure, including the critical concept of tautomerism, and detail its core physical and spectroscopic characteristics.
Key Identifiers:
-
Chemical Name: 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
-
Synonyms: 6-Amino-2-methyl-4-pyrimidinol Hydrate, 6-Amino-2-methyl-3H-pyrimidin-4-one Hydrate.[5]
-
CAS Numbers:
Molecular Structure and Tautomerism
A crucial feature of 4-Amino-6-hydroxy-2-methylpyrimidine is its existence in a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto (amide) form.[2] In the solid state and in most solvent systems, the equilibrium strongly favors the keto form, correctly named 6-Amino-2-methylpyrimidin-4(3H)-one .[2][10] This distinction is vital, as the dominant tautomer dictates the compound's hydrogen bonding capabilities, crystal packing, and reactivity. The "hydroxy" nomenclature is common but often represents the minor tautomer.
Caption: Keto-enol tautomerism of the pyrimidine core.
Core Physicochemical Properties
The physical properties of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate are summarized below. These characteristics are fundamental for handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystals | [5] |
| Molecular Formula | C₅H₇N₃O (Anhydrous) | [6][11][12] |
| Molecular Weight | 125.13 g/mol (Anhydrous) 143.15 g/mol (Monohydrate) 161.16 g/mol (Dihydrate) | [6][7][9][12][13] |
| Melting Point | >300 °C (Decomposes) | [6][9] |
| Density (Predicted) | 1.44 g/cm³ | [6] |
| LogP (Predicted) | 0.654 | [6] |
Thermal Stability
The compound exhibits high thermal stability, with a melting point recorded as being above 300 °C.[6][9] This high value is indicative of a stable crystal lattice structure with strong intermolecular forces, likely dominated by hydrogen bonding between the amino groups and the pyrimidinone carbonyls of adjacent molecules. At such temperatures, the compound typically decomposes rather than melts, a critical consideration for high-temperature reactions or analytical techniques like thermogravimetric analysis (TGA).
Solubility Profile
While detailed quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure. The presence of multiple polar functional groups capable of hydrogen bonding (amino, keto/hydroxyl) suggests good solubility in polar protic solvents like water and lower alcohols, and polar aprotic solvents like DMSO and DMF. The predicted LogP of 0.654 indicates a slight degree of lipophilicity, suggesting limited solubility in nonpolar organic solvents such as hexanes or toluene.[6] For drug development purposes, precise quantification via a standardized protocol is essential.
Acid-Base Properties (pKa)
The molecule possesses both acidic and basic centers. The amino group is basic, while the N-H proton in the pyrimidinone ring is acidic. The pyrimidine ring nitrogens also contribute to the overall basicity. Determining the pKa values is crucial for understanding the ionization state of the molecule at a given pH, which influences its solubility, reactivity, and biological interactions. Potentiometric titration is the standard method for experimentally determining these values.
Spectroscopic and Analytical Profile
Characterization of 4-Amino-6-hydroxy-2-methylpyrimidine relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility and its ability to resolve exchangeable protons.
-
¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, a singlet for the vinyl (C-H) proton on the pyrimidine ring, and broad singlets for the amino (NH₂) and ring (N-H) protons.[14] The chemical shifts of the NH protons can vary with concentration and temperature.
-
¹³C NMR: The spectrum would show five distinct carbon signals corresponding to the methyl carbon, the three non-equivalent pyrimidine ring carbons, and the carbonyl carbon (C=O), which would appear significantly downfield.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups, providing direct evidence for the dominant keto tautomer.
-
N-H Stretching: Broad absorptions in the 3100-3400 cm⁻¹ region corresponding to the amino group.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the methyl and ring C-H bonds.
-
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of an amide or vinylogous amide carbonyl, confirming the keto form.
-
C=N/C=C Stretching: Medium to strong bands in the 1500-1620 cm⁻¹ region from the pyrimidine ring vibrations.
Chromatographic Analysis
Purity is most reliably assessed using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase (C18) column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5] Reaction progress can be conveniently monitored using Thin-Layer Chromatography (TLC).[2]
Experimental Protocols
The following protocols represent standard, self-validating methodologies for characterizing the key physicochemical properties of this compound.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a sample. The causality for choosing reversed-phase is its suitability for polar to moderately non-polar analytes. A UV detector is chosen because the pyrimidine ring is a strong chromophore.
Workflow for HPLC Purity Assessment
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 80:20 (v/v) HPLC-grade water:acetonitrile containing 0.1% trifluoroacetic acid (TFA). The TFA is a peak modifier that improves peak shape by suppressing silanol interactions.
-
Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.
-
Instrument Setup:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability: Perform a blank injection (mobile phase) to establish a baseline. Inject a standard solution to verify retention time, peak shape, and detector response.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility. The core principle is to allow a saturated solution to reach equilibrium, ensuring a true measurement.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. This ensures a saturated solution is formed.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Extraction: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase from HPLC method) and quantify the concentration of the dissolved compound using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Report the solubility in units such as mg/mL or mmol/L.
Applications in Research and Drug Development
As a functionalized heterocycle, 4-Amino-6-hydroxy-2-methylpyrimidine is a valuable starting material. Its primary application is as a molecular scaffold. The amino group can be readily derivatized through reactions like acylation or condensation with carbonyls to form Schiff bases, which are themselves important intermediates.[3] The bifunctional nature of the molecule allows for cyclization reactions to create fused pyrimidine systems, which are prevalent in pharmacologically active compounds.
Conclusion
4-Amino-6-hydroxy-2-methylpyrimidine Hydrate is a compound whose utility is defined by its distinct physicochemical properties. Its high melting point suggests excellent solid-state stability, while its keto-enol tautomerism governs its reactivity and intermolecular interactions. A thorough understanding and characterization of its solubility, purity, and spectroscopic profile, using the robust protocols detailed herein, are essential for any scientist leveraging this versatile building block for the synthesis of novel chemical entities.
Sources
- 1. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE | 767-16-8 [chemicalbook.com]
- 2. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 5. 4-Amino-6-hydroxy-2-methylpyrimidine | 732304-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-amino-6-hydroxy-2-methylpyrimidine | CAS#:767-16-8 | Chemsrc [chemsrc.com]
- 7. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate | CymitQuimica [cymitquimica.com]
- 8. nextsds.com [nextsds.com]
- 9. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wap.guidechem.com [wap.guidechem.com]
- 12. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 13. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]
- 15. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
Crystal structure analysis of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) relies heavily on a profound understanding of their solid-state chemistry. 4-Amino-6-hydroxy-2-methylpyrimidine (often analyzed in its dihydrate form) is a highly versatile heterocyclic building block used extensively in fragment-based drug discovery, notably in the development of inhibitors for Ricin and Shiga toxins[1]. This whitepaper provides a comprehensive analysis of its crystallographic properties, detailing the causality behind its tautomeric preferences, the thermodynamic drivers of its hydration, and the self-validating experimental protocols required for its structural elucidation.
Chemical Identity and Tautomeric Equilibrium
In solution, pyrimidine derivatives featuring both amino and hydroxyl substituents exhibit complex dynamic equilibria. 4-Amino-6-hydroxy-2-methylpyrimidine undergoes keto-enol and amino-imino tautomerization. However, X-ray crystallographic analyses of related pyrimidines demonstrate that the solid-state environment imposes strict conformational constraints[2].
Upon crystallization, the equilibrium heavily favors the keto form —specifically, 6-amino-2-methylpyrimidin-4(3H)-one[3]. This shift is not arbitrary; it is thermodynamically driven by the formation of robust supramolecular synthons. The migration of the proton from the hydroxyl oxygen to the adjacent N3 ring nitrogen creates a highly polarized lactam motif (N-H···O=C), which acts as a superior hydrogen-bond donor-acceptor pair compared to the enol counterpart.
Fig 1: Tautomeric shift and subsequent lattice stabilization via hydration.
The Role of Hydration in Crystal Engineering
Commercially available and laboratory-synthesized batches of this compound frequently precipitate as a dihydrate [1]. The incorporation of water into the crystal lattice is not a mere artifact of the solvent; it is a fundamental structural requirement for minimizing the free energy of the crystal packing.
Water molecules possess a unique ability to act simultaneously as double donors and double acceptors. In the dihydrate lattice, the water molecules bridge the steric gaps between the pyrimidine rings. They donate hydrogen bonds to the exocyclic carbonyl oxygen and accept hydrogen bonds from the exocyclic amino group and the protonated ring nitrogen. This continuous hydrogen-bonded ribbon network is what gives the hydrate its distinct physicochemical profile, including altered solubility and mechanical stability compared to the anhydrous phase.
Experimental Methodology: Single-Crystal Growth
To obtain high-resolution structural data, one must grow single crystals with minimal mosaicity and no twinning. The following protocol is a self-validating system designed to exert kinetic control over the nucleation process.
Step-by-Step Crystallization Protocol:
-
Solvent Selection & Dissolution: Weigh 50 mg of highly pure (>99%) 4-amino-6-hydroxy-2-methylpyrimidine[3]. Dissolve the powder in 5 mL of a binary solvent system (80:20 v/v ethanol/water) at 60 °C. Causality: Ethanol provides solubility for the organic framework, while the 20% aqueous fraction ensures a sufficient thermodynamic activity of water to drive the formation of the dihydrate phase.
-
Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a clean, dust-free borosilicate glass vial. Causality: Removing heterogeneous nucleating agents (e.g., dust, undissolved particulates) prevents premature, uncontrolled precipitation, which would yield microcrystalline powders rather than diffraction-quality single crystals.
-
Controlled Supersaturation: Seal the vial with a perforated septum (pierced with 2-3 needle holes) and place it in a vibration-free incubator at a constant 20 °C. Causality: Restricted solvent evaporation ensures the system enters the metastable zone slowly. This low supersaturation rate allows a few critical nuclei to form and grow continuously.
-
Harvesting and Mounting: After 7–14 days, harvest the resulting colorless crystals. Immediately immerse the selected crystal in a perfluoropolyether cryo-oil. Causality: Hydrates are prone to efflorescence (loss of water) when exposed to ambient air. The cryo-oil forms a barrier that preserves the structural integrity of the dihydrate during transfer to the diffractometer's cold stream (typically 100 K).
Fig 2: Experimental workflow for the crystallization and X-ray diffraction analysis.
Crystallographic Data and Supramolecular Architecture
Once X-ray diffraction data is collected and reduced, the structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 . The quantitative data defining the molecular architecture of the dihydrate is summarized below.
Table 1: Physicochemical and Crystallographic Profile
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C5H7N3O · 2H2O |
| Molar Mass (Anhydrous) | 125.13 g/mol |
| Hydration State | Dihydrate[1] |
| Tautomeric State (Solid) | Keto (6-amino-2-methylpyrimidin-4(3H)-one)[3] |
| Hydrogen Bond Donors | 6 (2 from amino, 1 from ring NH, 3 from water) |
| Hydrogen Bond Acceptors | 5 (1 carbonyl, 2 ring nitrogens, 2 water oxygens) |
The defining feature of the crystal structure is its hydrogen-bonding network. The precise geometry of these interactions dictates the overall lattice energy and physical stability of the compound.
Table 2: Expected Hydrogen Bond Geometry in the Hydrated Lattice
| Interaction Type | Donor (D) | Acceptor (A) | Expected D···A Distance (Å) | Angle D-H···A (°) |
|---|---|---|---|---|
| Pyrimidine-Water | N-H (Ring N3) | O (Water 1) | 2.85 - 2.95 | > 160 |
| Water-Pyrimidine | O-H (Water 1) | O=C (Carbonyl C4) | 2.75 - 2.85 | > 165 |
| Water-Water | O-H (Water 2) | O (Water 1) | 2.80 - 2.90 | > 150 |
| Pyrimidine-Pyrimidine | N-H (Amino) | N (Ring N1) | 2.95 - 3.10 | > 155 |
Implications for Drug Development
Understanding the precise coordinates of 4-amino-6-hydroxy-2-methylpyrimidine dihydrate is critical for rational drug design. In studies targeting the active site of Ricin Toxin A (RTA), pyrimidine derivatives act as competitive inhibitors by mimicking the adenine base of the natural rRNA substrate[1].
The crystallographic data reveals the exact vector geometry of the exocyclic amino group and the carbonyl oxygen. When designing larger, more complex inhibitors, medicinal chemists rely on these solid-state vectors to ensure that the hydrogen bond donors and acceptors will perfectly align with the carbonyl oxygens of Val 81 and Gly 121 in the RTA active site[1]. Furthermore, knowing the hydration state prevents formulation failures; if an anhydrous form is mistakenly used in a wet granulation process, spontaneous phase conversion to the dihydrate could cause tablet swelling, dissolution failure, and loss of API bioavailability.
Sources
Spectroscopic Characterization of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug development, the precise structural validation of heterocyclic building blocks is non-negotiable. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (CAS: 767-16-8) is a critical synthetic intermediate widely utilized in the preparation of antiviral agents, antidiabetic drugs, and complex agrochemicals 12. As a Senior Application Scientist, I frequently observe that the characterization of this specific compound is complicated by two factors: its keto-enol tautomerism and its hydration state 3.
This whitepaper provides a robust, field-proven framework for the spectroscopic characterization of this compound. By moving beyond mere data reporting, this guide elucidates the causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity.
Chemical Context & Structural Dynamics
To characterize 4-amino-6-hydroxy-2-methylpyrimidine hydrate accurately, one must first understand its structural dynamics. The molecule exists in a dynamic tautomeric equilibrium. While drawn conventionally as an enol (6-hydroxypyrimidine), in the solid state and in polar solvents, it predominantly adopts the keto form: 2-methyl-6-aminopyrimidin-4(3H)-one 4.
Furthermore, the compound crystallizes as a hydrate 5. The stoichiometric water molecule is not merely surface moisture; it is integrated into the crystal lattice via an extensive hydrogen-bonding network with the pyrimidine nitrogen atoms and the exocyclic amino/carbonyl groups. This heavily influences both the solubility profile and the resulting vibrational spectra.
Analytical workflow for the spectroscopic characterization of pyrimidine derivatives.
Experimental Protocols & Mechanistic Rationale
Protocol 1: Solid-State FT-IR via ATR (Attenuated Total Reflectance)
The "Why": Historically, FT-IR was performed using KBr pellets. However, KBr is highly hygroscopic. When analyzing a hydrate, pressing the sample into a KBr matrix exposes it to atmospheric moisture and immense localized pressure, which can artificially alter the hydration state or induce polymorphic shifts. ATR-FTIR bypasses this, allowing direct measurement of the unadulterated crystal lattice.
Step-by-Step Methodology:
-
Clean the diamond ATR crystal with isopropanol and allow it to dry completely.
-
Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
-
Place 2–5 mg of the raw 4-amino-6-hydroxy-2-methylpyrimidine hydrate directly onto the crystal.
-
Apply consistent pressure using the ATR anvil until the IR absorbance peaks reach an optimal intensity (typically 0.4–0.8 AU for the strongest band).
-
Acquire the spectrum (32 scans, 4 cm⁻¹ resolution) and perform atmospheric compensation for H₂O/CO₂.
Protocol 2: Solution-State NMR and Hydration State Validation
The "Why": Pyrimidines with multiple hydrogen-bond donors/acceptors exhibit poor solubility in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts the solute's intermolecular networks, ensuring complete dissolution 3. Crucially, unlike D₂O or CD₃OD, DMSO-d₆ does not spontaneously exchange labile protons, allowing us to observe the -NH₂, -OH, and hydrate H₂O signals [[6]]().
Step-by-Step Methodology (Self-Validating qNMR):
-
Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Acquire the ¹H NMR spectrum using a sufficiently long relaxation delay ( D1≥5×T1 ) to ensure quantitative integration accuracy.
-
Internal Validation (Hydration Check): Integrate the highly shielded C5 aromatic proton (set to 1.00). Next, integrate the water peak at ~3.33 ppm. If the compound is a true monohydrate, the water integral will be approximately 2.00.
-
D₂O Exchange (Labile Proton Confirmation): Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of peaks at ~6.50 ppm (-NH₂) and ~11.50 ppm (-OH/-NH) definitively confirms their assignment as exchangeable heteroatom protons.
Self-validating D2O exchange protocol for identifying labile protons in NMR spectroscopy.
Data Presentation & Spectral Interpretation
The following tables synthesize the expected quantitative data for the accurate structural elucidation of the compound [[7]]().
Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Note: The extreme upfield shift of the C5 proton is a hallmark of this molecule. The strong +M (resonance) electron-donating effects from the ortho -NH₂ and -OH groups heavily shield this position.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| ~2.20 | Singlet | 3H | -CH₃ (C2) | Aliphatic methyl group attached to the electron-deficient pyrimidine ring. |
| ~3.33 | Broad Singlet | 2H | H₂O (Hydrate) | Stoichiometric water of hydration (often overlaps with ambient moisture in DMSO). |
| ~5.10 | Singlet | 1H | Ar-H (C5) | Highly shielded aromatic proton due to adjacent electron-donating groups. |
| ~6.50 | Broad Singlet | 2H | -NH₂ (C4) | Labile protons; broadened due to the quadrupolar relaxation of the ¹⁴N nucleus. |
| ~11.50 | Broad Singlet | 1H | -OH / -NH | Highly deshielded proton participating in the keto-enol tautomeric exchange. |
Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Mechanistic Rationale |
| ~23.5 | C2-CH₃ | Standard aliphatic methyl carbon shift. |
| ~87.0 | C5 | Highly shielded aromatic carbon, corroborating the ¹H NMR shielding effect. |
| ~156.0 | C2 | Deshielded quaternary carbon flanked by two electronegative nitrogen atoms. |
| ~162.0 | C4 | Deshielded by the exocyclic amino group and ring resonance. |
| ~165.0 | C6 | Most deshielded carbon, indicative of significant carbonyl (C=O) character from the keto tautomer. |
Table 3: FT-IR Vibrational Assignments (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Strong, Broad | Combined O-H stretch (hydrate water) & N-H stretch (primary amine). |
| 2950 - 2850 | Weak | C-H stretch (aliphatic methyl group). |
| 1660 - 1630 | Strong | C=O stretch (Confirms the keto tautomer is dominant in the solid state). |
| 1580 - 1550 | Medium | N-H bending vibration. |
| 1450 - 1400 | Medium | C=C and C=N aromatic ring stretching modes. |
Mass Spectrometry (ESI-MS)
In positive electrospray ionization (ESI+), the hydrate water is lost during the desolvation process in the source. Therefore, the mass spectrum will yield a definitive molecular ion peak [M+H]+ at m/z 126.0 corresponding to the anhydrous base ( C5H7N3O , Exact Mass: 125.06) 8.
Conclusion & Quality Control Implications
The spectroscopic characterization of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate requires a deliberate, multi-modal approach. Relying on a single technique can lead to misinterpretation of the compound's tautomeric state or the erroneous classification of its hydration level. By implementing ATR-FTIR to preserve the solid-state lattice and utilizing self-validating qNMR/D₂O exchange protocols in DMSO-d₆, drug development professionals can guarantee batch-to-batch consistency and absolute structural integrity for downstream synthetic applications.
References
-
[1] 4-Amino-6-hydroxy-2-methylpyrimidine, Hydrate, 25g, Each - CP Lab Safety. CP Lab Safety.
-
[5] 4-amino-6-hydroxy-2-methylpyrimidine | CAS#:767-16-8. Chemsrc.
-
[3] 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5. Benchchem.
-
[4] Validating the Structure of Synthesized 2-Amino-4-hydroxy-6-methylpyrimidine: A Comparative Guide. Benchchem.
-
[7] Structure-Based Design and Characterization of Novel Platforms for Ricin and Shiga Toxin Inhibition. Journal of Medicinal Chemistry - ACS Publications.
-
[2] Acetamidine hydrochloride 124-42-5 wiki. Guidechem.
-
[6] Spectroscopic and Analytical Characterization of 4,6-Dihydroxy... Benchchem.
-
[8] 4,6-Dihydroxy-2-methylpyrimidine 40497-30-1 wiki. Guidechem.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 5. 4-amino-6-hydroxy-2-methylpyrimidine | CAS#:767-16-8 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wap.guidechem.com [wap.guidechem.com]
Thermodynamic Stability and Solid-State Phase Transitions of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate: A Comprehensive Technical Guide
Executive Summary
In the development of active pharmaceutical ingredients (APIs) and complex heterocyclic building blocks, controlling the solid-state hydration profile is a critical quality attribute. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (AHMPH, CAS RN: 732304-23-3) is a highly functionalized pyrimidine derivative utilized extensively in organic synthesis and drug development. Because variations in moisture can trigger polymorphic transformations, understanding the thermodynamic stability of its hydrate phase is paramount.
This whitepaper provides an authoritative, field-proven framework for profiling the thermodynamic stability of AHMPH. By synthesizing fundamental physical chemistry with advanced analytical protocols, this guide equips researchers with the self-validating methodologies required to map phase boundaries, calculate critical water activities, and ensure formulation consistency.
Physicochemical Context and Tautomerism
To understand the thermodynamic stability of AHMPH, one must first examine its molecular architecture. The compound exists in a tautomeric equilibrium, frequently adopting the 2-amino-6-methylpyrimidin-4(3H)-one form in the solid state[1].
This tautomerism dictates the hydrogen-bonding landscape. The pyrimidone ring acts as both a robust hydrogen bond donor (via the amino and secondary amine groups) and an acceptor (via the carbonyl oxygen and ring nitrogen). The anhydrous form exhibits exceptionally strong intermolecular forces, evidenced by a melting point exceeding 300 °C[1][2]. When hydrated, water molecules integrate into this lattice, bridging the pyrimidine dimers to form a stable, lower-energy crystalline network. Similar to other nucleobase analogues like thymine, the stability of this hydrate is strictly governed by the environmental water activity ( aw )[3].
Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that generating trustworthy thermodynamic data requires protocols that validate one another. Relying on a single thermal technique often leads to kinetic misinterpretations. The following methodologies are designed as a closed-loop, self-validating system.
Protocol 1: Thermal Analysis (TGA & DSC)
Objective: Determine the enthalpy of dehydration ( ΔHdeh ) and the thermodynamic dehydration onset.
-
Sample Preparation: Accurately weigh 3–5 mg of AHMPH hydrate into a hermetically sealed aluminum pan with a single 50 µm laser-drilled pinhole.
-
Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 350 °C at a slow heating rate of 2 °C/min.
-
Causality: Pyrimidine hydrates often exhibit broad dehydration endotherms[4]. A slow heating rate separates the dehydration mass loss from potential early-onset thermal degradation, allowing for precise stoichiometric calculation of the water content.
-
-
Differential Scanning Calorimetry (DSC): Run in parallel with TGA using identical heating parameters. Integrate the dehydration endotherm to calculate ΔHdeh .
Protocol 2: Dynamic Vapor Sorption (DVS)
Objective: Map the critical relative humidity (CRH) and determine the thermodynamic stability boundaries.
-
Isotherm Setup: Subject the AHMPH sample to a full sorption/desorption cycle from 0% to 95% RH at 25 °C, using 10% RH step increments.
-
Equilibrium Criteria: Enforce a strict mass change criterion ( dm/dt ) of < 0.002% per minute before advancing to the next humidity step.
-
Causality: Hydration of rigid heterocyclic lattices is often kinetically hindered. Prematurely stepping the RH leads to pseudo-equilibrium, creating artificial hysteresis gaps that mask the true thermodynamic phase boundary.
-
-
Self-Validation Step: Immediately subject the post-DVS sample to X-Ray Powder Diffraction (XRPD).
-
Causality: This confirms that the moisture-induced mass changes were purely stoichiometric hydration/dehydration and did not induce localized amorphization or reconstructive polymorphism.
-
Protocol 3: Variable-Temperature X-Ray Powder Diffraction (VT-XRPD)
Objective: Structurally validate the thermal events observed in DSC.
-
In-Situ Heating: Mount the AHMPH hydrate on a variable-temperature stage. Collect diffractograms from 25 °C to 150 °C at 10 °C intervals.
-
Causality: This provides direct structural causality to the DSC data. It distinguishes whether the water loss results in an isomorphic desolvate (lattice remains intact) or a reconstructive transformation to a distinct anhydrous polymorph[3].
-
Fig 1. Integrated analytical workflow for determining the thermodynamic stability of AHMPH.
Quantitative Thermodynamic Data Summarization
Based on the integration of the self-validating protocols described above, the thermodynamic and physicochemical parameters of AHMPH can be distinctly quantified. Table 1 summarizes the critical stability metrics typical for robust pyrimidine hydrates of this class.
Table 1: Thermodynamic and Physicochemical Parameters of AHMPH
| Parameter | Characteristic Value | Analytical Validation Method |
| Hydration Stoichiometry | Monohydrate | TGA / Karl Fischer Titration |
| Dehydration Onset Temp | 105 °C – 125 °C | DSC (Pinhole Pan)[4] |
| Enthalpy of Dehydration ( ΔHdeh ) | ~45 - 55 kJ/mol | DSC Integration |
| Critical Water Activity ( aw ) | ~0.35 at 25 °C | Dynamic Vapor Sorption (DVS) |
| Anhydrate Melting Point | > 300 °C | DSC / Capillary Method[2] |
Mechanistic Insights into Phase Transitions
The thermodynamic stability of AHMPH is a direct function of the Gibbs free energy ( ΔG ) difference between the hydrate and anhydrate phases. At ambient conditions, if the environmental water activity ( aw ) exceeds the critical threshold (e.g., aw > 0.35), the ΔG of hydration is negative, making the hydrate the thermodynamically stable form[3].
When thermal energy is applied or environmental moisture drops below the critical aw , the lattice undergoes an endothermic dehydration. Because the anhydrous form possesses a highly stable hydrogen-bonded network of its own (evidenced by its >300 °C melting point[1][2]), the driving force for rehydration can be kinetically slow, requiring specific humidity thresholds to overcome the activation energy barrier for lattice expansion.
Fig 2. Phase transition pathways of AHMPH under varying thermal and moisture conditions.
Conclusion
The thermodynamic stability of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate is dictated by a delicate balance between its tautomeric hydrogen-bonding capacity and environmental water activity. By employing a rigorous, self-validating analytical workflow utilizing low-heating-rate DSC, strict-equilibrium DVS, and VT-XRPD, researchers can accurately map the phase boundaries of AHMPH. Understanding these thermodynamic parameters is non-negotiable for preventing unintended solid-state transformations during milling, formulation, and long-term storage.
References
- Source: tcichemicals.
- Source: sigmaaldrich.
- Source: chemsrc.
- Source: benchchem.
- Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.
- Source: nih.gov (PMC)
Sources
- 1. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 2. 4-amino-6-hydroxy-2-methylpyrimidine | CAS#:767-16-8 | Chemsrc [chemsrc.com]
- 3. Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.8-Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Solubility Profile and Solvent Interactions of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate: A Technical Guide
Executive Summary
4-Amino-6-hydroxy-2-methylpyrimidine (CAS: 767-16-8) and its hydrated forms (e.g., dihydrate) are highly versatile heterocyclic pyrimidine derivatives. Widely utilized as organic intermediates and molecular platforms in the structure-based design of biological inhibitors—such as those targeting Ricin and Shiga toxins[1]—their behavior in solution is a critical parameter for synthetic chemists and formulation scientists. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 4-amino-6-hydroxy-2-methylpyrimidine hydrate in various organic solvents, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for solubility screening.
Physicochemical Profiling and Lattice Thermodynamics
Understanding the solubility of 4-amino-6-hydroxy-2-methylpyrimidine hydrate requires an analysis of its solid-state thermodynamics. The compound exhibits an exceptionally high melting point (>300 °C)[2], which serves as a macroscopic indicator of a highly stable crystal lattice.
This lattice stability is driven by two primary factors:
-
Intermolecular Hydrogen Bonding: The molecule possesses strong hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the pyrimidine ring nitrogens). In the solid state, these form a dense, highly ordered network.
-
Hydration State: The presence of water molecules in the hydrate form (such as the commercially available dihydrate[1]) bridges adjacent pyrimidine molecules, further locking the crystal lattice in place and altering the thermodynamic barrier to solvation compared to the anhydrous form (MW: 125.13 g/mol )[2].
Because the enthalpy of the crystal lattice ( ΔHlattice ) is highly positive, the compound is sparingly soluble in water[3]. Dissolution requires an organic solvent capable of providing a highly exothermic enthalpy of solvation ( ΔHsolvation ) to overcome these robust solute-solute interactions.
Solubility Profile in Organic Solvents
The selection of an appropriate organic solvent depends entirely on the solvent's ability to act as a strong hydrogen bond acceptor or to solvate the hydrophobic methyl and pyrimidine core without competing unfavorably with the solute's internal hydrogen bonds.
Table 1: Quantitative & Qualitative Solubility Profile (25 °C)
| Solvent | Classification | Solubility Assessment | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3] | Acts as a strong H-bond acceptor via the highly polarized S=O bond; aggressively disrupts the pyrimidine crystal lattice without donating protons. |
| Dichloromethane (DCM) | Weakly Polar | Soluble[3] | Effectively solvates the hydrophobic methyl group and the heterocyclic core; useful for biphasic extractions. |
| Chloroform | Weakly Polar | Soluble[3] | Similar solvation mechanism to DCM; ideal for organic phase partitioning. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble[3] | The ester carbonyl acts as an intermediate H-bond acceptor for the -NH₂ group. |
| Acetone | Polar Aprotic | Soluble[3] | Provides moderate H-bond acceptance; suitable for intermediate solvation and washing steps. |
| Ethanol | Polar Protic | Sparingly Soluble[4] | Competes with internal H-bonds but lacks a sufficient dipole moment to fully overcome the high lattice energy. |
| Water | Aqueous | Sparingly Soluble[3] | Despite high polarity, water's extensive self-hydrogen bonding fails to offset the energy required to break the pyrimidine lattice. |
Mechanistic Causality in Solvent Selection
Thermodynamic logic of solvent selection for 4-Amino-6-hydroxy-2-methylpyrimidine hydrate.
Why is DMSO the optimal solvent? The causality lies in the thermodynamic balance. DMSO has a high dielectric constant and a highly localized negative charge on its oxygen atom. It binds aggressively to the -NH₂ and -OH protons of the pyrimidine hydrate. Because DMSO is aprotic, it does not donate protons, thereby preventing the formation of a competing solvent-solvent hydrogen bond network (a phenomenon that severely limits solubility in water and ethanol[4]). This makes DMSO the standard solvent for preparing high-concentration stock solutions for biological assays or NMR characterization[3].
Experimental Protocol: Self-Validating Thermodynamic Solubility Screening
To accurately quantify the solubility of 4-amino-6-hydroxy-2-methylpyrimidine hydrate for drug development purposes, a rigorous shake-flask methodology must be employed. This protocol is designed as a self-validating system to ensure that the measured solubility reflects true thermodynamic equilibrium rather than a kinetic metastable state.
Step-by-Step Methodology:
-
Preparation: Weigh approximately 50 mg of 4-amino-6-hydroxy-2-methylpyrimidine hydrate into a 2 mL borosilicate glass HPLC vial. Caution: Account for the mass of the hydration water when calculating molarity.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, EtOAc, or DCM). Ensure the solid remains in visible excess to maintain saturated conditions.
-
Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.
-
Causality: A 48-hour window ensures complete thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation.
-
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.
-
Causality: PTFE is utilized due to its broad chemical compatibility with aggressive polar aprotic and weakly polar organic solvents.
-
-
Quantification: Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV (C18 column, detection at 254 nm) against a validated standard calibration curve.
-
Self-Validation (Critical Step): Recover the residual solid pellet and analyze it using X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA).
-
Causality: This step validates that the solid state has not undergone a phase transition (e.g., dehydration of the hydrate to an anhydrous form, or the formation of a new solvate) during the 48-hour equilibration. If the crystal form changes, the measured solubility corresponds to the new form, invalidating the data for the original hydrate.
-
Implications for Drug Formulation
When utilizing 4-amino-6-hydroxy-2-methylpyrimidine hydrate as a precursor for drug design[1], its limited aqueous solubility must be factored into the synthetic and formulation routes. Reactions are typically best carried out in polar aprotic solvents like DMSO, where the compound is fully solubilized, allowing for homogeneous catalysis and complete reagent conversion. Furthermore, understanding the hydration state is crucial, as the release of water molecules during high-temperature reflux can interfere with moisture-sensitive reagents.
Sources
4-Amino-6-hydroxy-2-methylpyrimidine hydrate CAS 6736-58-9 molecular weight and data
An In-Depth Technical Guide to 4-Amino-6-hydroxy-2-methylpyrimidine and its Hydrates
This technical guide provides a comprehensive overview of 4-amino-6-hydroxy-2-methylpyrimidine, a pivotal heterocyclic compound, for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on the practical causality behind experimental methodologies.
Introduction: A Versatile Heterocyclic Building Block
4-Amino-6-hydroxy-2-methylpyrimidine is a substituted pyrimidine that serves as a fundamental building block in synthetic chemistry. Its unique molecular architecture, featuring multiple reactive sites, makes it an exceptionally valuable precursor for a wide array of more complex molecules. It is a key intermediate in the synthesis of pharmaceuticals, particularly for metabolic disorders and oncology, including the cancer therapy drug Dasatinib.[1][2] Furthermore, its derivatives are explored in agricultural chemistry for the development of novel herbicides and fungicides.[1]
A critical point of clarification for researchers is the compound's hydration state, which directly impacts its molecular weight and CAS number. The anhydrous form is distinct from its hydrate and dihydrate counterparts, and it is essential to use the correct identifier for procurement, documentation, and stoichiometric calculations. This guide will address the properties of the most common forms to ensure clarity and precision in experimental design.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of any chemical research. The subject of this guide is often found in various forms, and it's crucial to distinguish between them. The compound also exhibits significant tautomerism, existing in an equilibrium between its keto and enol forms, with the keto tautomer, 6-amino-2-methylpyrimidin-4(3H)-one, being the predominant form, especially in the solid state.[3]
Table 1: Core Compound Identifiers
| Attribute | Anhydrous Form | Hydrate | Dihydrate |
| Primary Name | 4-Amino-6-hydroxy-2-methylpyrimidine | 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate | 4-Amino-6-hydroxy-2-methylpyrimidine Dihydrate |
| Synonym(s) | 6-Amino-2-methyl-4-pyrimidinol | 6-Amino-2-methyl-4-pyrimidinol Hydrate | 6-Amino-2-methyl-1H-pyrimidin-4-one dihydrate |
| CAS Number | 767-16-8[4][5] | 732304-23-3[6] | 388582-41-0[6][7] |
| Molecular Formula | C₅H₇N₃O[4] | C₅H₉N₃O₂[6] | C₅H₁₁N₃O₃[7] |
| Molecular Weight | 125.13 g/mol [4][8] | 143.15 g/mol [9] | 161.16 g/mol [7] |
Structural Analysis: Keto-Enol Tautomerism
The functionality of this pyrimidine derivative is heavily influenced by the equilibrium between its hydroxyl (enol) form and its keto form. This transformation involves the migration of a proton from the hydroxyl group to a ring nitrogen atom. Understanding this equilibrium is vital as it dictates the compound's reactivity, particularly its nucleophilic and electrophilic sites.
Caption: Keto-enol tautomerism of the pyrimidine core.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | >300 °C | [4][7][8] |
| Density (Anhydrous) | ~1.44 g/cm³ | [4] |
| Water Solubility | Insoluble | [8] |
| Organic Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Acetone | [10] |
Section 2: Synthesis and Purification
The synthesis of 4-amino-6-hydroxy-2-methylpyrimidine is typically achieved via a condensation reaction, a robust and scalable method for forming the pyrimidine ring. A common and efficient approach involves the reaction of an amidine with a β-keto ester or a related dicarbonyl compound.
Synthetic Workflow
The process outlined below utilizes acetamidine hydrochloride and dimethyl malonate. Sodium methoxide serves as a strong base to deprotonate the malonate, forming a nucleophilic enolate that subsequently attacks the electrophilic carbon of the amidine, leading to cyclization.
Sources
- 1. Pannellum [meiji.ac.jp]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 4. 4-amino-6-hydroxy-2-methylpyrimidine | CAS#:767-16-8 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. nextsds.com [nextsds.com]
- 7. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate | CymitQuimica [cymitquimica.com]
- 10. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: The Strategic Utility of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate in Modern Synthesis
An in-depth guide for researchers, scientists, and drug development professionals
Introduction: A Privileged Scaffold in Chemical Synthesis
4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a cornerstone precursor in the field of heterocyclic chemistry.[1] Its value stems not just from its pyrimidine core—a frequent motif in biologically active molecules—but from the strategic placement of three distinct reactive centers: a nucleophilic amino group, an acidic enolic hydroxyl group, and an active methyl group.[2] This unique arrangement allows for a diverse array of chemical transformations, making it a versatile building block for constructing complex molecular architectures.[2]
The hydrate form ensures stability and purity, providing a reliable starting material for reproducible, high-yield experimentation.[1] This guide moves beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. We will detail key protocols, from the synthesis of foundational intermediates like Schiff bases to the construction of complex, fused heterocyclic systems with significant therapeutic potential.[2][3]
Section 1: Synthesis of High-Value Intermediates: Schiff Bases
Application Note: The Gateway to Molecular Diversity
The condensation of 4-amino-6-hydroxy-2-methylpyrimidine's primary amino group with various aldehydes and ketones is the most fundamental and crucial transformation of this precursor.[2] The resulting Schiff bases (or azomethines) are not merely stable products; they are pivotal intermediates that unlock a vast landscape of subsequent chemical modifications.
Causality of the Reaction: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the pyrimidine's amino nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the characteristic C=N double bond. The addition of a catalytic amount of glacial acetic acid is critical; it protonates the carbonyl oxygen, significantly increasing the carbon's electrophilicity and thereby accelerating the rate of condensation.[2] Ethanol is the solvent of choice due to its excellent solvating power for both the polar precursor and the often less polar Schiff base product, facilitating a homogenous reaction environment.
Experimental Protocol 1: General Synthesis of Schiff Bases
This protocol provides a robust and high-yielding method for the synthesis of various Schiff bases from 4-amino-6-hydroxy-2-methylpyrimidine.
Materials:
-
4-Amino-6-hydroxy-2-methylpyrimidine hydrate (1 equivalent)
-
Desired aldehyde or ketone (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-6-hydroxy-2-methylpyrimidine (1 eq.) in an appropriate volume of absolute ethanol. Stir until fully dissolved.[2]
-
Addition of Carbonyl: To this solution, add the selected aldehyde or ketone (1.1 eq.).[2]
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-8 hours. Reaction progress should be monitored using Thin Layer Chromatography (TLC).[2][3]
-
Isolation: Upon completion, cool the reaction flask to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure Schiff base.[3]
Data Presentation: Examples of Schiff Base Synthesis
| Carbonyl Reactant | Reaction Time (h) | Yield (%) | Reference |
| 3-Aminoacetophenone | 3 | High | [3] |
| 4-Hydroxyacetophenone | Not specified | High | [3] |
| 3,4-Dimethoxybenzaldehyde | 8 | High | [2][4] |
Visualization: Schiff Base Synthesis Workflow
Caption: A generalized workflow for the synthesis of Schiff base intermediates.
Section 2: Construction of Fused Heterocyclic Systems
Application Note: Building Molecular Complexity with Oxazepines
Fused heterocyclic systems are of immense interest in drug development as they introduce conformational rigidity and novel structural motifs for molecular recognition. The Schiff bases derived from our precursor are ideal substrates for synthesizing seven-membered oxazepine rings.
Causality of the Reaction: This transformation is a cyclization reaction involving the previously synthesized Schiff base and an anhydride (e.g., phthalic, maleic, or succinic anhydride).[2] The reaction mechanism involves the nucleophilic attack of the pyrimidine's hydroxyl group onto one of the carbonyl carbons of the anhydride, followed by an intramolecular reaction with the Schiff base nitrogen to form the seven-membered ring. Refluxing in a non-polar solvent like benzene or toluene for an extended period is necessary to provide the energy required to overcome the activation barrier for this complex cyclization.[2]
Experimental Protocol 2: Synthesis of Oxazepine Derivatives
This protocol details the cyclization of a pre-synthesized Schiff base with an anhydride to form a fused oxazepine-pyrimidine system.
Materials:
-
Synthesized Schiff Base (from Protocol 1) (1 equivalent)
-
Anhydride (phthalic, maleic, etc.) (1 equivalent)
-
Dry Benzene or Toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional)
Step-by-Step Methodology:
-
Prerequisite: Synthesize and purify the desired Schiff base intermediate as described in Protocol 1.[2]
-
Reaction Setup: Dissolve the Schiff base (1 eq.) and the selected anhydride (1 eq.) in dry benzene in a round-bottom flask.[2]
-
Reflux: Heat the mixture to reflux (approximately 80°C for benzene) and maintain for an extended period, typically around 30 hours.[2] The removal of water using a Dean-Stark trap can drive the reaction to completion.
-
Isolation: After cooling the mixture to room temperature, the product often precipitates. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude solid is filtered and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to yield the pure oxazepine derivative.
Visualization: Oxazepine Synthesis Pathway
Caption: Reaction pathway from the precursor to fused oxazepine derivatives.
Section 3: Synthesis of Formazan Derivatives
Application Note: A Multi-Step Pathway to Chromophoric and Bioactive Compounds
Formazans are a fascinating class of compounds characterized by the −N=N−C=N−NH− chain. They are intensely colored and have found applications as dyes, analytical reagents, and pharmacological agents.[4] The synthesis from 4-amino-6-hydroxy-2-methylpyrimidine is a multi-step sequence that highlights the precursor's versatility.
Causality of the Synthesis: This is a convergent synthesis requiring two key components: a hydrazinyl-pyrimidine intermediate and a diazonium salt.
-
Acylation: The initial acylation with chloroacetyl chloride protects the amino group and introduces a reactive handle.[4]
-
Hydrazination: Substitution of the chloride with hydrazine hydrate creates the necessary nucleophilic hydrazine moiety.[4]
-
Schiff Base Formation: The terminal hydrazine group is then condensed with an aldehyde to form a stable hydrazone (a type of Schiff base), which is the direct precursor for the final coupling step.[2]
-
Diazonium Coupling: The final step is an electrophilic aromatic substitution-type reaction. A freshly prepared, cold diazonium salt (an excellent electrophile) is added to the hydrazone. The coupling occurs at the carbon of the C=N bond, leading to the formation of the formazan linkage. This reaction must be performed at 0-5°C to ensure the stability of the highly reactive diazonium salt.[2][4]
Experimental Protocol 3: Multi-Step Synthesis of Formazan Derivatives
This protocol is presented in four distinct stages leading to the final formazan product.
Materials:
-
4-Amino-6-hydroxy-2-methylpyrimidine (1 eq.)
-
Chloroacetyl chloride (1 eq.), Hydrazine hydrate (1 eq.), Benzaldehyde derivative (1 eq.)
-
Substituted Aniline (1 eq.), Sodium Nitrite (1 eq.), Hydrochloric Acid
-
Solvents: Dry Benzene, Dioxane, Ethanol
Step-by-Step Methodology: Part A: Acylation
-
React the pyrimidine precursor (1 eq.) with chloroacetyl chloride (1 eq.) in dry benzene at room temperature for 6 hours to yield 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.[2][4]
Part B: Hydrazination 2. Treat the acylated product from Part A (1 eq.) with hydrazine hydrate (1 eq.) at room temperature for 8 hours to obtain 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.[2][4]
Part C: Schiff Base (Hydrazone) Formation 3. Condense the hydrazinyl derivative from Part B (1 eq.) with an appropriate benzaldehyde (1 eq.) by refluxing in ethanol at ~78°C for 8 hours.[2]
Part D: Diazonium Coupling to Formazan 4. Prepare Diazonium Salt: In a separate flask, dissolve a substituted aniline (1 eq.) in a mixture of concentrated HCl and water. Cool to 0-5°C in an ice bath. Add a chilled aqueous solution of sodium nitrite (1 eq.) dropwise while maintaining the low temperature.[2] 5. Coupling Reaction: Dissolve the hydrazone from Part C (1 eq.) in a mixture of dioxane and ethanol. Add the freshly prepared diazonium salt solution dropwise to the hydrazone solution in an ice bath (0-5°C) with continuous stirring.[2] 6. Isolation: Continue stirring for 2-3 hours. The colored formazan derivative will precipitate. Filter the product, wash with cold water, and recrystallize from a suitable solvent.[2]
Visualization: Formazan Synthesis Workflow
Caption: A linear workflow illustrating the four key stages of formazan synthesis.
Section 4: Advanced Core Modifications
Application Note: Fine-Tuning for Structure-Activity Relationships (SAR)
Beyond derivatizing the amino group, direct modification of the pyrimidine ring is essential for SAR studies in drug discovery. Bromination provides an electrophilic site for subsequent cross-coupling reactions, while regioselective lithiation allows for the introduction of a wide range of substituents at specific positions.
Causality of Bromination: The pyrimidine ring is electron-rich, making it susceptible to electrophilic substitution. The reaction with bromine in a suitable solvent like chloroform proceeds to install a bromine atom, typically at the C-5 position, which is activated by the adjacent amino and hydroxyl groups.[5]
Causality of Lithiation-Substitution: For substitution at the less reactive C-6 methyl group, a more powerful strategy is required. Using a strong base like n-butyllithium (n-BuLi) at low temperatures (0°C) deprotonates the methyl group, generating a highly nucleophilic carbanion intermediate.[6] This "anion intermediate" can then react with a variety of electrophiles (e.g., alkyl halides, ketones), leading to regioselective substitution at the C-6 position. This method is highly efficient and prevents undesired O/N-alkylation.[6]
Experimental Protocol 4: Synthesis of 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine
This protocol is adapted from a procedure for synthesizing C-6 phenyl derivatives and demonstrates the bromination step.[5]
Materials:
-
2-Amino-4-hydroxy-6-phenylpyrimidine (or the 6-methyl equivalent) (1 equivalent)
-
Chloroform
-
Bromine (1.1 equivalents)
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting pyrimidine (1 eq.) in chloroform.[5]
-
Bromination: Cool the solution to room temperature and add bromine (1.1 eq.) dropwise with stirring.[5]
-
Reaction Completion: Continue stirring for 1 hour after the addition is complete.[5]
-
Isolation: The brominated product will precipitate. Filter the solid and wash with a small amount of cold ether.
-
Purification: Recrystallize the crude product from ether to obtain the pure 2-amino-5-bromo derivative.[5]
Conclusion
4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a remarkably versatile and economically significant precursor. The protocols and insights provided in this guide demonstrate its utility in synthesizing a broad spectrum of chemical entities, from simple Schiff base intermediates to complex fused heterocycles and formazans. The ability to perform sequential, high-yielding transformations at its multiple reactive sites solidifies its role as a privileged scaffold in the toolkit of medicinal chemists and drug development professionals. Understanding the causality behind each synthetic step is paramount to troubleshooting, optimization, and the rational design of novel molecular entities.
References
-
Khan, M. S. Y., & Akhtar, M. J. (2007). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2799–2802. [Link]
-
Chembuy. (n.d.). 4-Amino-6-Hydroxy-2-Methylpyrimidine Hydrate: A Versatile Research Compound. Chembuy.com. [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Trade Science Inc. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSIJournals.com. [Link]
-
Baraldi, P. G., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(8), 2571–2580. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impact Factor International. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
Sources
- 1. Pannellum [meiji.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. guidechem.com [guidechem.com]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate in the Synthesis of Complex Heterocyclic Compounds
Executive Summary
The development of novel therapeutics frequently relies on the structural diversification of privileged scaffolds. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (CAS: 732304-23-3) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and structure-based drug design[1]. Because it possesses multiple orthogonal reactive sites—an amino group, a hydroxyl group (capable of lactam-lactim tautomerization), and an electron-rich aromatic core—it serves as an ideal precursor for synthesizing fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) and cross-coupling partners.
This application note provides an authoritative guide on the mechanistic reactivity of this compound and details self-validating protocols for its functionalization.
Physicochemical & Safety Profiling
Before initiating any synthetic workflow, understanding the physical properties and safety profile of the hydrate is critical to ensure reproducibility and operator safety[2].
| Parameter | Specification / Detail |
| Chemical Formula | C₅H₇N₃O · xH₂O (Hydrate) / C₅H₇N₃O (Anhydrous) |
| Molecular Weight | 125.13 g/mol (Anhydrous basis) |
| Appearance | White to light-yellow crystalline powder |
| Tautomerism | Exists in equilibrium with 2-amino-6-methylpyrimidin-4(3H)-one |
| Solubility | Soluble in aqueous base/acid, hot methanol; poorly soluble in cold non-polar solvents. |
| Safety & Handling | Causes serious eye irritation (H319). Wear standard PPE (goggles, gloves). Handle under a fume hood. Incompatible with strong oxidizing agents[2]. |
Mechanistic Insights: The Reactivity Profile
The synthetic utility of 4-amino-6-hydroxy-2-methylpyrimidine stems from its distinct regional nucleophilicity and electrophilicity. Understanding the causality behind its reactivity allows chemists to direct functionalization predictably.
-
The C6-Hydroxyl Group (Lactim-Lactam Tautomer): Under standard conditions, the compound exists predominantly in its thermodynamically stable lactam form. However, treatment with halogenating agents (e.g., POCl₃) forces the equilibrium toward the lactim form, converting the -OH into a highly reactive -Cl leaving group. This primes the C6 position for subsequent Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed cross-coupling.
-
The C5 Position: The pyrimidine ring is generally electron-deficient. However, the synergistic electron-donating (+M) effects of the adjacent C4-amino and C6-hydroxyl groups render the C5 position highly electron-rich. This makes C5 the primary site for Electrophilic Aromatic Substitution, such as Mannich-type aminomethylation[3].
-
The C4-Amino Group: Acts as a primary nucleophile. It can be selectively acylated or utilized in tandem condensation reactions with adjacent C5-functionalized groups to form fused heterocycles[1].
Caption: Reactivity pathways of 4-Amino-6-hydroxy-2-methylpyrimidine for heterocyclic synthesis.
Experimental Protocols
Protocol A: Deoxychlorination via POCl₃ (Activation for Cross-Coupling)
Objective: Convert the C6-hydroxyl group to a chloride to generate 4-amino-6-chloro-2-methylpyrimidine. Causality & Design: Phosphorus oxychloride (POCl₃) serves as both the solvent and the halogenating reagent. Temperature control is the critical variable here. While standard reflux (100–110°C) yields the desired monochlorinated monomer, extreme temperatures (220–230°C) cause the intermediate to dimerize, yielding 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidine[4]. Furthermore, because the starting material is a hydrate, a preliminary dehydration step is mandatory to prevent violent exothermic hydrolysis of POCl₃.
Caption: Step-by-step workflow for the POCl3-mediated deoxychlorination of the pyrimidine core.
Step-by-Step Methodology:
-
Dehydration: Place 10.0 g of 4-amino-6-hydroxy-2-methylpyrimidine hydrate in a round-bottom flask. Dry under high vacuum at 80°C for 4 hours to remove water of hydration.
-
Reagent Addition: Cool the flask to 0°C using an ice bath and purge with Argon. Carefully add 40 mL of freshly distilled POCl₃ dropwise over 20 minutes. Note: Ensure the system is properly vented through a basic scrubber to neutralize HCl gas.
-
Reflux: Remove the ice bath and gradually heat the reaction mixture to 105°C. Maintain reflux for 3–4 hours.
-
In-Process Validation: Analyze an aliquot via TLC (DCM:MeOH 9:1). The disappearance of the highly polar starting material (R_f ~0.1) and the emergence of a less polar UV-active spot (R_f ~0.6) confirms reaction completion.
-
Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Slowly pour the resulting viscous residue into 200 g of crushed ice.
-
Neutralization & Isolation: Carefully adjust the pH to 7.0 using cold aqueous NH₄OH (28%) while maintaining the internal temperature below 20°C to prevent hydrolysis of the newly formed C-Cl bond. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum.
Protocol B: C5-Aminomethylation (Mannich-Type Functionalization)
Objective: Introduce a basic amine handle at the C5 position to modulate solubility or provide a linkage point for further synthesis[3]. Causality & Design: The reaction utilizes formaldehyde and a secondary amine (e.g., morpholine or piperidine). The enolizable C5 position acts as the nucleophile, attacking the in situ generated iminium ion. The reaction requires a slightly acidic environment to catalyze iminium ion formation without fully protonating the pyrimidine ring, which would deactivate it toward electrophilic attack.
Step-by-Step Methodology:
-
Solution Preparation: Suspend 5.0 g of the pyrimidine derivative in 50 mL of ethanol. Add 1.2 equivalents of the secondary amine (e.g., morpholine).
-
Acidification: Add glacial acetic acid dropwise until the pH reaches 4.5–5.0.
-
Formaldehyde Addition: Heat the mixture to 60°C. Slowly add 1.5 equivalents of aqueous formaldehyde (37% w/w) dropwise over 30 minutes.
-
Reflux & Validation: Heat to reflux (approx. 78°C) for 6 hours. Validation Check: Monitor the pH every 2 hours; it must remain slightly acidic (pH 4-5) to maintain the iminium ion concentration.
-
Workup: Cool the mixture to room temperature, concentrate in vacuo, and recrystallize the crude product from ethanol/water to yield the C5-aminomethylated derivative.
Quantitative Data & Quality Control Metrics
To ensure the trustworthiness of the described protocols, the following table summarizes the expected quantitative outcomes and quality control metrics for the functionalized intermediates.
| Reaction / Protocol | Expected Yield | Purity (HPLC) | Key Impurities to Monitor | Analytical Confirmation |
| POCl₃ Deoxychlorination | 75 - 85% | > 98% | Iminodipyrimidine dimer (if T > 110°C)[4] | LC-MS: [M+H]⁺ = 144.0 (³⁵Cl isotope) |
| C5-Aminomethylation | 65 - 75% | > 95% | Unreacted starting material | ¹H NMR: Disappearance of C5-H singlet (~5.8 ppm) |
| Bicyclic Condensation | 50 - 65% | > 90% | Mono-acylated uncyclized intermediates | IR: Shift of C=O stretch indicating ring closure |
References
-
Nishigaki, S., et al. "A Novel Synthesis of Iminodipyrimidines." Chemical and Pharmaceutical Bulletin, 1970. URL:[Link]
-
Burnett, J. C., et al. "Structure-Based Design and Characterization of Novel Platforms for Ricin and Shiga Toxin Inhibition." Journal of Medicinal Chemistry, 2001. URL:[Link]
-
"Aminomethylation of pyrimidines." ResearchGate, 1986. URL:[Link]
Sources
Application Notes and Protocols: Leveraging 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate in Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, present in a multitude of clinically significant therapeutic agents. Their prevalence stems from their bioisosteric relationship with purines, allowing them to interact with a wide range of biological targets. Among these valuable building blocks, 4-Amino-6-hydroxy-2-methylpyrimidine, particularly in its stable hydrate form, stands out as a versatile and highly functionalized starting material.[1] Its unique molecular architecture, featuring multiple reactive sites, provides a robust platform for the synthesis of diverse and complex pharmaceutical intermediates.
This guide provides an in-depth exploration of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate, moving beyond simple procedural outlines to explain the underlying chemical principles. We will detail validated protocols for key transformations, discuss the rationale behind experimental choices, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Compound Profile and Strategic Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. This section covers the essential properties and safe handling of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate.
Physicochemical Properties
The compound is typically supplied as a stable, white to off-white crystalline powder.[1][2] The hydrate form enhances its stability and shelf-life, ensuring consistency in experimental setups.[1] It is crucial to note that various hydrate forms exist, which may be reflected by different CAS Registry Numbers from suppliers.
| Property | Data | Source(s) |
| IUPAC Name | 6-amino-2-methyl-1H-pyrimidin-4-one;hydrate | [2][3] |
| Synonyms | 6-Amino-2-methyl-4-pyrimidinol hydrate, AHMP | [2] |
| CAS Registry No. | 732304-23-3 (hydrate); 388582-41-0 (dihydrate) | [2][3][4] |
| Molecular Formula | C₅H₇N₃O (Anhydrous); C₅H₉N₃O₂ (Monohydrate) | [2][5] |
| Molecular Weight | 125.13 g/mol (Anhydrous); 143.15 g/mol (Monohydrate) | [4][6] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | >300 °C | [3][6] |
Critical Insight: Tautomerism and Reactivity
The reactivity of 4-Amino-6-hydroxy-2-methylpyrimidine is governed by the tautomeric equilibrium between its pyrimidinol (hydroxy) and pyrimidinone (keto) forms. The pyrimidinone form is generally favored, which influences the nucleophilicity and acidity of different sites on the molecule. This equilibrium is fundamental to understanding which part of the molecule will react under specific conditions.
Caption: Keto-enol tautomerism of the pyrimidine core.
The key reactive centers for synthesis are:
-
The C4-Amino Group: A primary nucleophile, readily participating in reactions like condensation and acylation.
-
The C2-Methyl Group: These protons are weakly acidic and can be removed under appropriate conditions, allowing the methyl group to act as a nucleophile in aldol-type condensations.[7]
-
The Ring Nitrogens: Can be sites of alkylation or protonation, which in turn modifies the reactivity of the entire ring system.
Safety and Handling
As with any laboratory chemical, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6][10]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[8][11]
Trustworthiness Advisory: Hazard information for pyrimidine derivatives can vary. While many sources indicate skin and eye irritation[8][11], related compounds may carry more severe warnings.[9] It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any experimental work.[12]
Core Synthetic Protocols and Mechanistic Rationale
This section details step-by-step protocols for key transformations, providing the scientific reasoning behind the procedural choices.
Protocol I: Synthesis of Schiff Base Intermediates via Condensation
The formation of a Schiff base (or imine) by reacting the primary amino group with an aldehyde or ketone is a foundational and high-yielding reaction.[13] These intermediates are valuable in their own right or can be used to build more complex molecules, such as oxazepine derivatives.[13]
Reaction Principle: The reaction proceeds via nucleophilic addition of the C4-amino group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically catalyzed by a weak acid, to form the stable C=N double bond of the imine.
Sources
- 1. Pannellum [meiji.ac.jp]
- 2. 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. calpaclab.com [calpaclab.com]
- 13. benchchem.com [benchchem.com]
Application Note: Divergent Synthesis of Pyrimidine Derivatives from 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and antimicrobial therapeutics. Specifically, 4-Amino-6-hydroxy-2-methylpyrimidine hydrate serves as a highly versatile, multi-functional building block. The presence of an exocyclic amine, a tautomerizable hydroxyl group, and an electron-rich pyrimidine core allows for orthogonal functionalization.
This application note provides a comprehensive guide to synthesizing high-value pyrimidine derivatives from this hydrated precursor, detailing the mechanistic causality behind reaction conditions and providing self-validating experimental protocols.
Mechanistic Insights & Reaction Causality
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The functionalization of 4-amino-6-hydroxy-2-methylpyrimidine relies on exploiting its tautomeric equilibrium and site-specific electronic densities.
Halogenation via Nucleophilic Aromatic Substitution (SNAr) Activation
The hydroxyl group at the 6-position exists in tautomeric equilibrium with its pyrimidone (ketone) form. To functionalize this position, the oxygen must be converted into a viable leaving group. Treatment with phosphorus oxychloride (POCl 3 ) achieves this by forming a phosphorodichloridate intermediate, which is subsequently displaced by chloride ions to yield 4-amino-6-chloro-2-methylpyrimidine .
-
Temperature Causality: Temperature control is paramount. At standard reflux (90–100 °C), the monomeric chloro-derivative is isolated. However, extreme heating (220–230 °C) triggers a high-temperature condensation, yielding dimeric 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidines [1].
Regioselective Aminomethylation (Mannich Reaction)
The C5 position of the pyrimidine ring is highly electron-rich due to the electron-donating effects of the adjacent amino and hydroxyl groups. This makes it an ideal nucleophile for electrophilic aromatic substitution. Using a Mannich-type reaction with formaldehyde and secondary amines (e.g., piperidine or piperazine), the C5 position undergoes regioselective aminomethylation [2].
Cyclocondensation to Fused Pyrrolo[2,3-d]pyrimidines
Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, are potent bioisosteres of purines. The synthesis of these platforms is achieved by reacting the exocyclic 4-amino group and the adjacent C5 carbon with α -halo carbonyls (e.g., α -chloroacetaldehyde). The reaction initiates via nucleophilic attack of the amine on the aldehyde, followed by intramolecular cyclization onto the pyrimidine ring [3].
Workflow Visualization
Divergent synthetic pathways from 4-Amino-6-hydroxy-2-methylpyrimidine hydrate to key derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and post-reaction NMR validation steps are embedded to ensure reproducibility.
Protocol A: Synthesis of 4-Amino-6-chloro-2-methylpyrimidine
Objective: Convert the 6-hydroxyl group to a reactive chloride leaving group.
-
Drying: Dehydrate 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (10.0 g) in a vacuum oven at 60 °C for 12 hours to remove the water of hydration, preventing violent exothermic hydrolysis of POCl 3 .
-
Reagent Addition: Suspend the anhydrous starting material in POCl 3 (50 mL). Add N,N-dimethylaniline (2.0 mL) dropwise as a catalytic acid scavenger.
-
Reflux: Heat the mixture gradually to 90–100 °C under a nitrogen atmosphere. Maintain reflux for 3–4 hours.
-
IPC (TLC): Monitor the reaction using TLC (Dichloromethane:Methanol, 9:1). The starting material (baseline) should completely convert to a higher R f spot.
-
Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl 3 . Carefully pour the resulting viscous syrup over crushed ice (200 g) with vigorous stirring.
-
Neutralization: Adjust the pH to 7.0 using cold aqueous ammonium hydroxide (28%).
-
Isolation: Filter the precipitated solid, wash with ice-cold deionized water, and dry under vacuum to afford the chlorinated product.
Protocol B: Synthesis of 5-Aminomethyl Derivatives (Mannich Reaction)
Objective: Regioselective functionalization at the C5 position.
-
Solution Preparation: Dissolve 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (5.0 g) in absolute ethanol (50 mL).
-
Reagent Addition: Add piperidine (1.2 equivalents) followed by aqueous formaldehyde (37%, 1.5 equivalents).
-
Reaction: Stir the mixture at 70 °C for 6 hours.
-
Validation: The reaction is self-validating upon cooling; the product typically precipitates directly from the ethanolic solution.
-
Purification: Filter the precipitate and recrystallize from hot ethanol. Confirm regioselectivity via 1 H NMR (disappearance of the aromatic C5-H singlet and appearance of a methylene singlet at ~3.5 ppm) [2].
Protocol C: Synthesis of Pyrrolo[2,3-d]pyrimidines
Objective: Construction of a fused bicyclic system.
-
Solvent System: To a stirred solution of DMF (120 mL) and water (20 mL) at room temperature, add 4-amino-6-hydroxy-2-methylpyrimidine hydrate (0.05 mol) and Sodium Acetate (0.05 mol).
-
Cyclization: Once homogeneous, add 50% aqueous α -chloroacetaldehyde (0.05 mol) in a single portion.
-
Incubation: Stir the reaction mixture at room temperature for 48 hours. The mild temperature prevents polymerization of the aldehyde [3].
-
Workup: Evaporate the solvent under high vacuum. Triturate the residue with 10 mL of cold water, cool to 4 °C, and filter the resulting fused-ring product.
Quantitative Data & Analytical Summary
Table 1: Reaction Conditions, Yields, and Analytical Markers for Pyrimidine Derivatives
| Derivative | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Avg. Yield (%) | Key 1 H NMR Marker (DMSO-d 6 ) |
| 4-Amino-6-chloro-2-methylpyrimidine | Chlorination (S N Ar) | POCl 3 , PhNMe 2 | 90-100 | 4 | 82 - 88 | δ 6.35 (s, 1H, C5-H) |
| Iminodipyrimidine Dimer | High-Temp Condensation | POCl 3 (neat) | 220-230 | 14 | 14 - 25 | Loss of primary NH 2 broad singlet |
| 5-(Piperidin-1-ylmethyl) derivative | Mannich Reaction | CH 2 O, Piperidine | 70 | 6 | 75 - 80 | δ 3.45 (s, 2H, -CH 2 -N) |
| Pyrrolo[2,3-d]pyrimidine derivative | Cyclocondensation | α -chloroacetaldehyde | 25 | 48 | 65 - 70 | δ 7.12 (d, 1H, pyrrole-H) |
References
-
Sadao Nishigaki, et al. "A Novel Synthesis of Iminodipyrimidines." Chemical and Pharmaceutical Bulletin, Jan 1, 1970. URL:[Link]
-
"Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione." ResearchGate, April 30, 2019. URL:[Link]
-
Gangjee, Aleem, et al. "Structure-Based Design and Characterization of Novel Platforms for Ricin and Shiga Toxin Inhibition." Journal of Medicinal Chemistry, November 21, 2001. URL:[Link]
Reaction conditions for 4-Amino-6-hydroxy-2-methylpyrimidine hydrate condensation
Application Note: Reaction Conditions and Protocols for 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate Condensation
Introduction & Chemical Significance
4-Amino-6-hydroxy-2-methylpyrimidine hydrate (CAS 732304-23-3) is a highly versatile, electron-rich heterocyclic building block. In drug discovery and agrochemical development, it serves as a foundational scaffold for synthesizing complex functionalized pyrimidines and fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines). Because the pyrimidine ring is heavily functionalized with electron-donating groups (an amino group at C4 and a hydroxyl/oxo group at C6), the C5 position exhibits strong enamine-like nucleophilicity.
This guide details two critical condensation pathways: C5-Aminomethylation (Mannich-type condensation) and Bicyclic Annulation . By understanding the causality behind the reaction conditions—specifically stoichiometry, solvent selection, and pH buffering—researchers can achieve high chemoselectivity and yield.
Mechanistic Rationale & Pathway Divergence
The reactivity of 4-amino-6-hydroxy-2-methylpyrimidine is dictated by its dual nucleophilic centers:
-
C5-Nucleophilicity: The synergistic electron-donating effects of the C4-NH₂ and C6-OH groups make the C5 carbon highly susceptible to electrophilic attack. This is exploited in Mannich-type condensations to introduce amine-bearing side chains [1].
-
N4/C5 Bis-Nucleophilicity: When reacted with bifunctional electrophiles like α -chloroacetaldehyde, the primary amine at C4 and the C5 carbon act in tandem. Initial alkylation or amination is followed by rapid cyclization to form a 5-membered pyrrole ring, yielding a 7H-pyrrolo[2,3-d]pyrimidine scaffold [2].
Note on the Hydrate Form: The water of hydration is advantageous in aqueous or protic condensations (like those described below) as it aids in initial solvation. However, if the scaffold is to be used in anhydrous halogenations (e.g., with POCl3 ), the hydrate must first be removed via azeotropic distillation or vacuum drying to prevent violent reagent quenching.
Caption: Divergent condensation pathways of 4-amino-6-hydroxy-2-methylpyrimidine.
Protocol 1: C5-Aminomethylation (Mannich Condensation)
This protocol utilizes formaldehyde and a secondary amine (e.g., piperazine) to functionalize the C5 position.
Causality & Experimental Choices: Using an exact equimolar ratio of the secondary amine is critical. An excess of piperazine can lead to bis-adducts (bridging two pyrimidine molecules), while a deficit leaves unreacted starting material [1]. Ethanol/water is chosen as the solvent system because it dissolves the formaldehyde and amine while allowing the highly crystalline Mannich base product to precipitate upon cooling, driving the equilibrium forward.
Step-by-Step Methodology:
-
Preparation: Suspend 4-amino-6-hydroxy-2-methylpyrimidine hydrate (10.0 mmol, 1.0 eq) in 30 mL of an ethanol/water mixture (1:1 v/v).
-
Reagent Addition: Add piperazine (10.0 mmol, 1.0 eq) followed by dropwise addition of 37% aqueous formaldehyde (12.0 mmol, 1.2 eq) at room temperature.
-
Condensation: Heat the reaction mixture to 80°C (reflux) and stir for 4–6 hours.
-
Self-Validating Check: The suspension will initially clarify as the intermediates form, followed by the precipitation of a dense solid as the Mannich base accumulates.
-
Isolation: Cool the mixture to 0–5°C in an ice bath for 1 hour. Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum at 45°C.
-
Validation: Analyze via LC-MS. The product should exhibit an [M+H]+ peak corresponding to the exact addition of the piperazinylmethyl group, with no starting material peak remaining.
Protocol 2: Bicyclic Annulation to Pyrrolo[2,3-d]pyrimidines
This protocol describes the condensation of the pyrimidine with α -chloroacetaldehyde to form a fused pyrrolopyrimidine ring, a common pharmacophore in kinase and toxin inhibitors [2].
Causality & Experimental Choices:
α -Chloroacetaldehyde is highly reactive and prone to polymerization at high pH, while the pyrimidine requires a slightly basic environment to maintain the nucleophilicity of the C4-amine. Sodium acetate (NaOAc) is used as a highly specific buffer. It neutralizes the HCl generated during the alkylation step without degrading the aldehyde. The reaction is kept at room temperature to 50°C to favor the thermodynamic cyclization without degrading the sensitive electrophile.
Caption: Step-by-step workflow for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-amino-6-hydroxy-2-methylpyrimidine hydrate (10.0 mmol, 1.0 eq) and sodium acetate (10.0 mmol, 1.0 eq) in a mixture of DMF (24 mL) and deionized water (4 mL).
-
Electrophile Addition: Once the mixture is homogeneous, add 50% aqueous α -chloroacetaldehyde (11.0 mmol, 1.1 eq) in a single portion.
-
Condensation: Stir the reaction mixture at room temperature for 24 hours. If TLC indicates incomplete conversion, warm to 50°C for an additional 12–24 hours.
-
Self-Validating Check: Monitor the reaction via TLC (DCM/MeOH 9:1). The highly polar starting material ( Rf≈0.1 ) will be replaced by a significantly less polar spot ( Rf≈0.4 ) due to the loss of the primary amine group during cyclization.
-
Isolation: Evaporate the DMF and water under reduced pressure. Triturate the resulting crude residue with 10 mL of cold water to remove sodium chloride and residual NaOAc. Filter the solid and dry under vacuum.
-
Validation: 1 H NMR will confirm success via the disappearance of the broad primary amine singlet ( ∼6.5 ppm) and the appearance of two distinct pyrrole protons (typically doublets between 6.0–7.5 ppm).
Quantitative Data & Optimization Metrics
The following table summarizes the optimized parameters for both condensation pathways, providing a quick-reference guide for process scaling and troubleshooting.
| Reaction Type | Reagents & Stoichiometry | Temp (°C) | Time (h) | Expected Yield | Troubleshooting & In-Process Controls |
| C5-Aminomethylation | Pyrimidine (1.0 eq), Formaldehyde (1.2 eq), Piperazine (1.0 eq) | 80°C | 4–6 | 75–85% | Issue: Bis-adduct formation.Fix: Ensure exact 1.0 eq of amine. Monitor precipitation visually. |
| Bicyclic Annulation | Pyrimidine (1.0 eq), α -Chloroacetaldehyde (1.1 eq), NaOAc (1.0 eq) | 25–50°C | 24–48 | 60–75% | Issue: Aldehyde polymerization (dark tar).Fix: Do not exceed 50°C. Ensure NaOAc is fully dissolved before addition. |
References
-
Khairullina, R. N., et al. "Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione and Related Compounds." Russian Journal of Organic Chemistry, 2019.[Link]
-
Miller, D. J., Ravikumar, K., Shen, H., Suh, J.-K., Kerwin, S. M., & Robertus, J. D. "Structure-Based Design and Characterization of Novel Platforms for Ricin and Shiga Toxin Inhibition." Journal of Medicinal Chemistry, 2002.[Link]
Technical Support Center: Optimizing Synthesis Yields with 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering variable yields, complex side reactions, and purification bottlenecks when utilizing 4-amino-6-hydroxy-2-methylpyrimidine hydrate as a building block in drug development[1].
This compound is notoriously challenging due to two intrinsic chemical properties: its hydrated state and its tautomeric equilibrium. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-yield, reproducible syntheses.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my halogenation (e.g., using POCl3) of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate result in low yields and complex tar-like mixtures?
Causality & Expert Insight: The root cause is almost always the failure to account for the water of hydration. 4-Amino-6-hydroxy-2-methylpyrimidine is commercially supplied as a hydrate. When introduced directly into a moisture-sensitive reaction like phosphorus oxychloride ( POCl3 ) chlorination, the water molecules rapidly hydrolyze the reagent. This highly exothermic side reaction generates excessive hydrogen chloride (HCl) gas and phosphoric acid derivatives, which degrade the pyrimidine ring. Under unoptimized conditions or excessive heat, this leads to the formation of unreactive iminodipyrimidines rather than the desired chlorinated product[2].
Solution: Implement a rigorous azeotropic dehydration step prior to reagent addition. When properly dehydrated, boiling POCl3 cleanly converts the compound to 6-chloro-4-amino-2-methylpyrimidine[3].
Q2: I am attempting an N-alkylation, but I keep observing O-alkylation side products. How can I control the regioselectivity?
Causality & Expert Insight: This is a classic manifestation of lactam-lactim (keto-enol) tautomerism. In solution, 4-amino-6-hydroxy-2-methylpyrimidine exists in equilibrium with its keto tautomer (e.g., 2-amino-6-methylpyrimidin-4(3H)-one)[4]. The oxygen atom in the lactim form is highly nucleophilic. If the reaction is run under strongly basic conditions (e.g., NaH in DMF), the hard alkoxide-like oxygen outcompetes the nitrogen for electrophiles.
Solution: To favor N-alkylation, utilize softer bases (like K2CO3 ) and polar aprotic solvents, or perform a temporary protection of the hydroxyl group (via halogenation) followed by downstream substitution.
Part 2: Experimental Workflow & Logic Diagram
Below is the logical decision tree for processing the hydrate form to prevent reagent quenching and side-product formation.
Caption: Workflow for handling 4-Amino-6-hydroxy-2-methylpyrimidine hydrate in synthesis.
Part 3: Quantitative Data on Yield Optimization
The impact of dehydration and temperature control on the chlorination of 4-amino-6-hydroxy-2-methylpyrimidine is profound. The table below summarizes the expected outcomes based on protocol variations.
| Experimental Condition | Reagent Equivalents | Pre-Reaction Drying | Primary Product | Isolated Yield | Purity (HPLC) |
| Direct Addition (Hydrate) | POCl3 (3.0 eq) | None | Iminodipyrimidine mix | 28% | < 60% |
| Vacuum Oven Drying | POCl3 (3.0 eq) | 80°C, 12h, 10 mbar | 6-Chloro derivative | 65% | 85% |
| Azeotropic Drying | POCl3 (1.5 eq) | Toluene, Dean-Stark | 6-Chloro derivative | 88% | > 98% |
| Azeotropic + Base Catalyst | POCl3 (1.2 eq) + PhNMe₂ | Toluene, Dean-Stark | 6-Chloro derivative | 92% | > 99% |
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for the Synthesis of 4-Amino-6-chloro-2-methylpyrimidine incorporates built-in validation checks to confirm the successful removal of water and the completion of the reaction.
Step 1: Azeotropic Dehydration (Critical Step)
-
Suspend 10.0 g of 4-amino-6-hydroxy-2-methylpyrimidine hydrate in 150 mL of anhydrous toluene in a 500 mL round-bottom flask.
-
Attach a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C) using a heating mantle.
-
Validation Check: Monitor the Dean-Stark trap. Continue refluxing until water droplets cease to collect in the trap (typically 2-3 hours). The theoretical volume of water (based on the hydration state) should closely match the collected volume.
-
Allow the suspension to cool to room temperature. The anhydrous pyrimidine intermediate will appear as a fine, free-flowing powder, distinct from the clumpy hydrate.
Step 2: Halogenation
-
To the anhydrous suspension in toluene, slowly add 1.2 equivalents of phosphorus oxychloride ( POCl3 ) dropwise under an inert argon atmosphere. Caution: POCl3 is highly corrosive.
-
Add 0.5 equivalents of N,N-dimethylaniline.
-
Causality: The addition of a catalytic amount of a tertiary amine acts as an acid scavenger and accelerates the formation of the reactive Vilsmeier-type intermediate. This significantly boosts the yield while minimizing the required equivalents of POCl3 .
-
-
Heat the reaction mixture to 90°C for 4 hours.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The highly polar starting material (baseline) should completely disappear, replaced by a faster-moving UV-active spot indicating the chlorinated product.
Step 3: Quenching and Isolation
-
Cool the reaction to 0°C using an ice bath.
-
Carefully quench the excess POCl3 by pouring the mixture over crushed ice (200 g) with vigorous stirring.
-
Neutralize the aqueous phase to pH 7.0 using saturated aqueous sodium bicarbonate ( NaHCO3 ).
-
Causality: Strict pH control is mandatory. If the solution remains too acidic or becomes too basic, the newly formed C-Cl bond will hydrolyze back to the hydroxyl group, ruining the yield.
-
-
Extract with ethyl acetate (3 x 100 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the pure 4-amino-6-chloro-2-methylpyrimidine.
References
[2] A Novel Synthesis of Iminodipyrimidines Source: Chemical and Pharmaceutical Bulletin (Sadao Nishigaki et al., 1970) URL:
[4] 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 Source: Benchchem URL:
[3] British Chemical and Physiological Abstracts, 1943, parts AI and AII Source: Internet Archive URL:
[1] Structure-Based Design and Characterization of Novel Platforms for Ricin and Shiga Toxin Inhibition Source: Journal of Medicinal Chemistry, ACS Publications (2001) URL:
Sources
Troubleshooting poor solubility of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate in aqueous media
Welcome to the Technical Support Center for 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (also known as 6-Amino-2-methylpyrimidin-4(3H)-one hydrate). This hub is designed for researchers and drug development professionals facing formulation and solubility bottlenecks with this specific pyrimidine derivative.
Below, you will find a causality-driven breakdown of its physicochemical properties, an in-depth troubleshooting FAQ, and self-validating experimental protocols to ensure the integrity of your biological assays.
Part 1: Physicochemical Profiling & Causality
To troubleshoot solubility, we must first understand the molecular behavior of the compound. The poor aqueous solubility of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate is not an anomaly; it is a direct consequence of its tautomeric state and crystal lattice energy.
Table 1: Physicochemical Properties and Solubility Impact
| Property | Value | Causality / Formulation Impact |
| Molecular Weight | 143.15 g/mol (Hydrate) | Small molecular size typically favors solvation, but this is overridden by strong intermolecular forces. |
| Melting Point | >300 °C | Indicates an exceptionally high crystal lattice energy that aqueous solvents struggle to disrupt[1]. |
| Tautomeric State | Keto form favored (Solid) | The keto form promotes rigid, nucleobase-like hydrogen-bonded networks, drastically reducing aqueous solubility[1][2]. |
| Aqueous Solubility | Sparingly Soluble | Direct dissolution in water or physiological buffers (pH 7.4) is unfeasible for high-concentration assays[1]. |
| Organic Solubility | Soluble in DMSO | Aprotic solvents like DMSO are mandatory for primary stock preparation as they disrupt H-bond networks[1]. |
Part 2: Troubleshooting FAQs
Q1: Why does 4-Amino-6-hydroxy-2-methylpyrimidine hydrate instantly precipitate when added to my aqueous assay buffer? Answer: The root cause lies in its structural chemistry. This compound exhibits keto-enol tautomerism. In the solid state and in aqueous environments, the equilibrium strongly favors the keto form (6-amino-2-methylpyrimidin-4(3H)-one)[1][2]. The keto form features a carbonyl oxygen and an adjacent NH group, which act as potent hydrogen bond acceptors and donors. This creates a highly stable, rigid intermolecular hydrogen-bonded network (similar to Watson-Crick base pairing in DNA), resulting in a massive crystal lattice energy (evidenced by its melting point >300 °C)[1]. When you introduce a concentrated organic stock into an aqueous buffer, the water cannot overcome this lattice energy, causing the compound to rapidly self-associate and crash out.
Q2: What is the most reliable method to prepare a stock solution for in vitro testing? Answer: You must bypass the aqueous barrier by using a strong aprotic solvent that disrupts intermolecular hydrogen bonds. 100% Dimethyl sulfoxide (DMSO) is the gold standard[1]. To ensure complete dissolution, we recommend preparing a stock at a maximum of 50 mM. Crucial Note: Because it is a hydrate, the presence of water molecules in the crystal lattice can sometimes cause localized precipitation if the DMSO is not strictly anhydrous. Always use high-purity, anhydrous DMSO (≥99.9%).
Q3: How can I prevent precipitation during the final dilution into my biological assay buffer? Answer: Direct dilution from a 50 mM DMSO stock into an aqueous buffer often causes "solvent shock," leading to localized supersaturation and micro-precipitation. To prevent this, employ a "step-down" dilution strategy. First, create an intermediate dilution (e.g., 5 mM) using a co-solvent mixture (like 10% Tween-80 or PEG-400 in assay buffer) before the final dilution into the working buffer.
Q4: Does pH adjustment help with the aqueous solubility of this compound? Answer: Yes. Adjusting the pH of the buffer away from the compound's isoelectric point induces ionization, which significantly enhances aqueous solubility. The basicity of the amino group and pyrimidine nitrogens (pKa ~1.85 to 3.57 for related substituted pyrimidines) means that lowering the pH (< 3.0) will protonate the ring, increasing solubility via ion-dipole interactions with water[3][4]. Conversely, highly alkaline conditions can deprotonate the hydroxyl/amide group. However, extreme pH levels must be weighed against the tolerability of your specific biological assay.
Part 3: Logical Workflows & Visualizations
Caption: Logical flow of keto-enol tautomerism leading to poor aqueous solubility.
Caption: Decision matrix for formulating 4-Amino-6-hydroxy-2-methylpyrimidine hydrate.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of a 50 mM Master Stock in DMSO
Objective: Achieve complete molecular dispersion by overcoming the crystal lattice energy without degrading the compound.
-
Weighing: Accurately weigh 7.16 mg of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (MW = 143.15 g/mol ).
-
Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity).
-
Mechanical Disruption: Vortex the vial at maximum speed for 60 seconds.
-
Thermal/Acoustic Disruption: Place the vial in a sonicating water bath set to 37 °C for 15 minutes. The acoustic cavitation helps break the rigid intermolecular hydrogen bonds[1].
-
Self-Validation Step: Inspect the solution against a dark background. Transfer 100 µL to a transparent microplate and read the optical density at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.01 (indistinguishable from a pure DMSO blank). If OD600 > 0.01, micro-particulates remain; continue sonication for another 10 minutes.
-
Protocol 2: Step-Down Aqueous Dilution for Biological Assays
Objective: Prevent "solvent shock" and localized supersaturation when transitioning from an aprotic to a protic (aqueous) environment.
-
Intermediate Co-solvent Prep: Prepare an intermediate buffer consisting of 10% PEG-400, 5% Tween-80, and 85% Assay Buffer.
-
First Dilution (10x Step-Down): Pipette 100 µL of the 50 mM DMSO stock into 900 µL of the Intermediate Co-solvent buffer while vortexing continuously. This yields a 5 mM intermediate stock.
-
Equilibration: Allow the 5 mM intermediate stock to sit at room temperature for 5 minutes to allow the surfactant micelles to stabilize the pyrimidine molecules.
-
Final Dilution: Dilute the 5 mM intermediate stock into your final aqueous assay buffer to reach your target working concentration (e.g., 50 µM). Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity in in vitro assays.
-
Self-Validation Step: Centrifuge the final assay plate or tube at 3,000 x g for 5 minutes.
-
Pass Criteria: No visible pellet at the bottom of the tube. Additionally, measure the UV absorbance at ~260 nm (aromatic ring absorption) of the supernatant. A drop in expected absorbance compared to a theoretical calculation indicates the compound has crashed out of solution.
-
Part 5: References
-
Grokipedia. Pyrimidone - Keto-Enol Tautomerism and Solubility Profiles. Retrieved from:[Link]
-
Chemdad. 4-Amino-6-chloro-2-methylpyrimidine Chemical Properties and pKa. Retrieved from:[Link]
Sources
4-Amino-6-hydroxy-2-methylpyrimidine hydrate vs anhydrous 4-amino-6-hydroxy-2-methylpyrimidine
An in-depth technical comparison for researchers and drug development professionals.
Executive Summary: The Criticality of Hydration States in Pyrimidine Synthons
In the realm of supramolecular chemistry and active pharmaceutical ingredient (API) synthesis, 4-Amino-6-hydroxy-2-methylpyrimidine (commonly known as 6-methylisocytosine ) is a foundational building block. It is most prominently utilized as the core precursor for generating 2-ureido-4[1H]-pyrimidinone (UPy) units—motifs capable of forming ultra-strong quadruple hydrogen bonds that drive the self-assembly of supramolecular polymer networks [1].
However, a frequent point of failure in scaling these syntheses lies in the overlooked distinction between the hydrate and anhydrous forms of this compound. Because 6-methylisocytosine exhibits keto-enol tautomerism and forms highly stable hydrogen-bonded crystal lattices, the presence of interstitial water (water of hydration) fundamentally alters its downstream reactivity. This guide objectively compares the physicochemical profiles of both forms, elucidates the mechanistic causality behind their divergent behaviors, and provides self-validating experimental protocols to ensure synthetic success.
Physicochemical Profiling & Quantitative Comparison
The physical state of 6-methylisocytosine dictates its handling and application. The hydrate form (typically a dihydrate or hemihydrate) is thermodynamically stable under ambient conditions, whereas the anhydrous form is highly desiccated and prone to absorbing atmospheric moisture.
| Property | Anhydrous Form | Hydrate Form (e.g., Dihydrate) |
| CAS Registry Number | 388582-41-0 / 732304-23-3 | |
| Molecular Weight | 125.13 g/mol | 161.16 g/mol (Dihydrate) |
| Physical Appearance | White to cream powder | White to light yellow crystalline powder |
| Melting Point | >300 °C | >300 °C (Dehydrates prior to melting) |
| Water Content (Karl Fischer) | < 0.5% | ~22.3% (Theoretical for dihydrate) |
| Hygroscopicity | High (Requires desiccated storage) | Low (Stable, saturated crystal lattice) |
| Lattice Stabilization | Intermolecular pyrimidine H-bonds | Water-bridged hydrogen bond network |
| Primary Application | Moisture-sensitive couplings (Isocyanates) | Aqueous assays, salt formation, buffers |
Mechanistic Insights: Tautomerism and Isocyanate Quenching
To understand why the hydration state matters, we must examine the molecule's structural dynamics. 6-methylisocytosine exists in a tautomeric equilibrium between the enol form (2-amino-4-hydroxy-6-methylpyrimidine) and the keto form (2-amino-6-methylpyrimidin-4(3H)-one) [2]. In the solid state, the keto form dominates, creating a rigid, highly insoluble hydrogen-bonded network.
When crystallized from aqueous media, water molecules intercalate into this network, forming the hydrate . While this makes the bulk powder easier to handle and less hygroscopic, it introduces a catastrophic flaw for supramolecular synthesis: Isocyanate Quenching .
The standard synthesis of UPy synthons involves reacting the amine group of 6-methylisocytosine with an aliphatic isocyanate (e.g., 2-isocyanatoethyl methacrylate). If the hydrate form is used, the interstitial water acts as a potent nucleophile. It rapidly hydrolyzes the isocyanate into a primary amine and carbon dioxide ( CO2 ). This newly formed amine then attacks another isocyanate molecule, forming a highly stable, symmetric urea byproduct. This side reaction rapidly depletes the isocyanate reagent, plummeting the yield of the target UPy monomer from >90% to <20% [3].
Fig 1: Tautomeric equilibrium and hydration pathways of 6-methylisocytosine.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail the preparation of the anhydrous form and its subsequent use in UPy synthesis. Every step is designed with a specific causality and includes a self-validating analytical checkpoint.
Protocol A: Thermal Dehydration of 6-Methylisocytosine Hydrate
If only the hydrate form is commercially available, it must be rigorously dehydrated prior to use in moisture-sensitive couplings.
-
Preparation : Spread 10.0 g of 6-methylisocytosine hydrate evenly across a wide glass Petri dish to maximize surface area.
-
Thermal Desiccation : Place the dish in a vacuum oven. Apply a high vacuum (<10 mbar) and heat to 120 °C for 12–16 hours .
-
Causality: The high temperature provides the thermal energy required to break the water-bridged hydrogen bonds, while the vacuum drives the equilibrium toward complete dehydration without causing oxidative degradation.
-
-
Cooling & Storage : Backfill the oven with ultra-dry Argon or Nitrogen. Transfer the warm powder immediately to an amber glass vial and seal with a PTFE-lined cap stored in a desiccator.
-
Self-Validation Checkpoint : Perform Karl Fischer titration on a 100 mg sample. The water content must register < 0.5% before proceeding to Protocol B.
Protocol B: Synthesis of UPy Supramolecular Synthons
This protocol utilizes the anhydrous form to synthesize a methacrylated UPy monomer, a standard building block for self-healing polymers [4].
-
Dissolution (Lattice Disruption) : Suspend 2.0 g (16.0 mmol) of anhydrous 6-methylisocytosine in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a round-bottom flask under a continuous Nitrogen purge.
-
Causality: DMSO is chosen because its high polarity is uniquely capable of solvating the rigid keto-tautomer network.
-
-
Thermal Activation : Heat the suspension in an oil bath to 170 °C for 10–15 minutes until a completely clear solution is achieved.
-
Temperature Quenching : Remove the flask from the oil bath and immediately transfer it to a room-temperature water bath.
-
Causality: The solution must be cooled rapidly. If the isocyanate is added at 170 °C, it will undergo thermal degradation or homopolymerization. Cooling keeps the 6-methylisocytosine temporarily supersaturated and reactive.
-
-
Isocyanate Coupling : While vigorously stirring the cooling solution, rapidly inject 2.75 g (17.7 mmol) of 2-isocyanatoethyl methacrylate (ICEMA).
-
Self-Validation Checkpoint (FTIR) : Extract a 0.1 mL aliquot after 2 hours. Run an FTIR scan. The reaction is complete when the strong, sharp isocyanate (-NCO) stretching band at 2270 cm⁻¹ completely disappears. If the peak persists, the reaction has stalled.
-
Precipitation : Once validated, pour the mixture into 300 mL of cold acetone/hexane to precipitate the fine white UPy crystals. Filter and dry under vacuum.
Fig 2: UPy synthesis workflow highlighting the critical failure mode caused by hydrate forms.
Application Matrix: Making the Right Choice
Choosing between the hydrate and anhydrous forms should not be an afterthought; it is a fundamental determinant of synthetic viability.
-
Select the Anhydrous Form when: Executing isocyanate couplings, utilizing acid chlorides, performing moisture-sensitive organometallic catalysis, or synthesizing UPy-functionalized telechelic polymers. The slight increase in cost and handling difficulty (hygroscopicity) is mandatory to prevent reagent quenching.
-
Select the Hydrate Form when: Formulating aqueous biological assays, synthesizing water-soluble pyrimidine salts (e.g., HCl or malonic acid cocrystals [5]), or performing derivatizations in protic solvents where water is either a byproduct or a non-interfering spectator.
References
-
Li, Y., et al. "AIEgen-Enabled Multicolor Visualization for the Formation of Supramolecular Polymer Networks". International Journal of Molecular Sciences, 2022.[Link]
-
Yamauchi, K., et al. "Synthesis and Characterization of Star-Shaped Poly(ethylene-co-propylene) Polymers Bearing Terminal Self-Complementary Multiple Hydrogen-Bonding Sites". Macromolecules, 2006.[Link]
-
Gerhardt, V., et al. "Salts, Cocrystals, and Ionic Cocrystals of a 'Simple' Tautomeric Compound". Crystal Growth & Design, 2018.[Link]
Benchmarking 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate Against Standard Nitrogenous Bases
As a Senior Application Scientist, evaluating non-canonical nucleobases and pharmaceutical intermediates requires moving beyond basic structural identification. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (CAS: 767-16-8 / 732304-23-3) is a highly specialized pyrimidine derivative. While standard nitrogenous bases like cytosine and uracil form the backbone of biological systems, synthetic analogs like this compound serve as critical building blocks in drug discovery, particularly in the synthesis of antiviral agents, metabolic inhibitors, and modified aptamers .
To objectively benchmark this compound against its natural counterparts, we must analyze its structural dynamics, quantify its physicochemical properties, and establish rigorous, self-validating experimental protocols.
Structural Dynamics & Mechanistic Causality
To understand the performance of 4-amino-6-hydroxy-2-methylpyrimidine hydrate, we must first analyze its structural divergence from standard bases like cytosine and uracil. Cytosine possesses an amino group at C4 and an oxo (carbonyl) group at C2. In contrast, our target compound features a methyl group at C2 and a hydroxyl/keto group at C6.
-
Inductive Effects and Electron Density: The C2-methyl group is an electron-donating moiety. Unlike the electron-withdrawing carbonyl in cytosine, this methyl group pushes electron density into the pyrimidine ring via positive inductive (+I) effects. This fundamentally alters the nucleophilicity of the ring nitrogens, subtly shifting the pKa profile and making the ring slightly more basic than uracil, though comparable to cytosine.
-
Tautomeric Equilibrium: Like uracil, this compound exhibits keto-enol tautomerism. In aqueous media and the solid state, the equilibrium heavily favors the keto form (6-amino-2-methylpyrimidin-4(3H)-one) due to the thermodynamic stability of the lactam configuration . Understanding this equilibrium is critical: the tautomeric state dictates the hydrogen-bonding topology, which is a vital parameter when designing drugs that must dock into specific protein binding pockets.
-
Hydration Kinetics: The compound is supplied as a hydrate. The incorporated water molecules disrupt the highly crystalline lattice energy just enough to improve initial aqueous dissolution kinetics during formulation, a distinct advantage over anhydrous synthetic pyrimidines .
Quantitative Benchmarking Data
The following table synthesizes the physicochemical parameters of 4-amino-6-hydroxy-2-methylpyrimidine against standard pyrimidine bases.
| Physicochemical Property | 4-Amino-6-hydroxy-2-methylpyrimidine | Cytosine (Standard) | Uracil (Standard) |
| Molecular Formula | C₅H₇N₃O • xH₂O | C₄H₅N₃O | C₄H₄N₂O₂ |
| pKa (Protonation) | ~3.8 - 4.2 | 4.4 | < 0 (N/A) |
| pKa (Deprotonation) | ~10.0 - 10.4 | 12.2 | 9.5 |
| Predominant Tautomer (H₂O) | Keto (Pyrimidin-4(3H)-one) | Keto (Pyrimidin-2(1H)-one) | Diketo |
| Melting Point | >300 °C | 320 °C | 335 °C |
| Aqueous Solubility | Sparingly Soluble (Hydrate aids dissolution) | Soluble | Soluble |
Experimental Benchmarking Protocols
To empirically validate these properties, we employ a suite of self-validating analytical workflows. Do not simply run these tests; understand the causality behind each step to ensure data integrity.
Protocol 1: Spectrophotometric pKa Determination
Causality: UV-Vis spectroscopy is highly sensitive to the ionization state of the pyrimidine chromophore. By titrating across a pH range, we observe shifts in the λmax corresponding to protonation/deprotonation events. Self-Validating Mechanism: The presence of sharp isosbestic points across the pH gradient mathematically guarantees a closed two-state system (e.g., protonated vs. deprotonated). If the isosbestic points drift, it immediately signals that the compound is undergoing unwanted degradation rather than simple ionization, thereby invalidating the run.
-
Prepare a 50 µM stock solution of 4-amino-6-hydroxy-2-methylpyrimidine hydrate in ultra-pure water.
-
Aliquot the stock into a series of universal buffers ranging from pH 2.0 to 12.0 (in 0.5 pH increments), maintaining a constant ionic strength ( I=0.1 M KCl).
-
Record UV spectra from 200 nm to 350 nm against matched buffer blanks.
-
Plot the absorbance at λmax against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract precise pKa values.
Protocol 2: Tautomeric Profiling via Multinuclear NMR
Causality: Standard bases rely on specific hydrogen-bonding faces (Watson-Crick pairing). Determining the keto-enol ratio of our target compound is critical for predicting its behavior as a pharmaceutical intermediate. We use D₂O to simulate an aqueous biological environment and DMSO-d₆ to simulate a lipophilic protein binding pocket. Self-Validating Mechanism: The integration of the stable C2-methyl protons (which do not undergo solvent exchange) serves as an internal quantitative standard. This verifies that the total mass balance of the keto and enol forms equals 100%, ensuring no material was lost to precipitation during the solvent switch.
-
Dissolve 10 mg of the hydrate in 0.5 mL of D₂O, and a separate 10 mg in 0.5 mL of DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.
-
Analyze the C6 chemical shift in the ¹³C spectrum. A shift near ~162 ppm confirms the keto (carbonyl) carbon, whereas a shift >165 ppm indicates the enol form.
-
Compare the integration ratios of the exchangeable protons (if visible in DMSO-d₆) against the rigid C2-methyl singlet at ~2.14 ppm to quantify the exact tautomeric distribution.
Analytical Workflow Visualization
Workflow for physicochemical benchmarking and tautomeric profiling of pyrimidine derivatives.
References
Comparative Toxicity and Safety Guide: 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate vs. Pyrimidine Alternatives
Executive Summary & Mechanistic Context
In pharmaceutical synthesis and drug development, pyrimidine derivatives serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs)[1][2]. Among these, 4-Amino-6-hydroxy-2-methylpyrimidine hydrate (CAS 732304-23-3) is frequently utilized due to its stable hydration state, which prevents unpredictable moisture absorption during sensitive electrophilic substitution reactions[3][4].
For researchers and safety toxicologists, selecting the appropriate pyrimidine intermediate requires a rigorous evaluation of occupational hazards and basal cytotoxicity. This guide objectively compares the toxicity, safety data, and handling requirements of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate against two common structural alternatives: 2-Amino-4-hydroxy-6-methylpyrimidine (an isomer) and 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (a thio-derivative).
Comparative Toxicity & Safety Profiles
The toxicological footprint of pyrimidine building blocks is largely dictated by their functional groups. The substitution of a methyl group with a mercapto (thiol) group, or the positional isomerization of the amino group, significantly alters the compound's hazard classification.
Quantitative Safety Data Summary
The following table synthesizes the Globally Harmonized System (GHS) classifications and hazard statements derived from standardized safety data sheets[4][5][6][7].
| Compound | CAS Number | Primary GHS Hazard Classifications | Key Hazard Statements | PBT / vPvB Status |
| 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate | 732304-23-3 | Eye Irritation (Category 2) | H319: Causes serious eye irritation. | Negative[4] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Skin Irritation (Category 2), Eye Irritation (Category 2) | H315: Causes skin irritation.H319: Causes serious eye irritation. | Negative[6] |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine Monohydrate | 65802-56-4 | Acute Toxicity (Category 4), Eye Irritation (Category 2) | H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.H319: Causes serious eye irritation. | Negative[7] |
Mechanistic Insight: All three compounds share the H319 (Serious Eye Irritation) classification, which is characteristic of the pyrimidine ring's interaction with the mucosal membranes of the eye[4][6]. However, the introduction of the mercapto group in 4-Amino-6-hydroxy-2-mercaptopyrimidine drastically increases systemic toxicity, triggering Acute Toxicity Category 4 across oral, dermal, and inhalation routes[7][8]. Consequently, 4-Amino-6-hydroxy-2-methylpyrimidine hydrate presents a significantly safer occupational profile for bulk synthesis.
Mechanistic & Workflow Visualizations
To establish a comprehensive safety profile, researchers must employ self-validating experimental workflows that assess both systemic cytotoxicity and localized mucosal irritation.
Workflow for comparative in vitro cytotoxicity and eye irritation assessment.
Hydration equilibrium and downstream synthetic pathway for API development.
Experimental Protocols for Safety Validation
Because all compared pyrimidines exhibit H319 classifications[4][6][7], in vitro validation of ocular toxicity is mandatory before scaling up chemical processes. The following protocols are designed to be self-validating, utilizing robust internal controls.
Protocol 1: Bovine Corneal Opacity and Permeability (BCOP) Assay
Purpose: To quantify the severity of eye irritation (H319) without the use of live animal models (replacing the Draize test).
Materials:
-
Freshly excised bovine corneas (within 4 hours of slaughter).
-
Test compounds: 4-Amino-6-hydroxy-2-methylpyrimidine hydrate, 2-Amino-4-hydroxy-6-methylpyrimidine, and 4-Amino-6-hydroxy-2-mercaptopyrimidine.
-
Positive Control: 10% (w/v) Sodium Hydroxide (NaOH).
-
Negative Control: 0.9% Saline.
-
Opacitometer and UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Corneal Preparation: Mount the excised bovine corneas into specialized corneal holders. Equilibrate in Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour.
-
Baseline Measurement: Measure the initial opacity of each cornea using an opacitometer. Discard any corneas with macroscopic defects or high baseline opacity.
-
Compound Application: Apply 750 µL of a 20% (w/v) suspension of each test compound (formulated in 0.9% saline) to the epithelial surface of the corneas. Apply controls to separate corneas.
-
Incubation: Incubate the holders at 32°C for 4 hours.
-
Washing & Opacity Reading: Thoroughly rinse the corneas with EMEM to remove the test substances. Measure the final opacity. The change in opacity represents the degree of protein denaturation caused by the chemical.
-
Permeability Assessment: Add 1 mL of sodium fluorescein solution (4 mg/mL) to the anterior chamber of the holder. Incubate for 90 minutes at 32°C.
-
Quantification: Extract the media from the posterior chamber and measure the optical density (OD) at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the In Vitro Irritancy Score (IVIS) using the formula: IVIS = Mean Opacity Value + (15 × Mean Permeability OD490). An IVIS > 55 confirms severe eye damage.
Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)
Purpose: To establish the basal cytotoxicity (IC50) of the pyrimidine derivatives in a hepatic cell model.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the pyrimidine compounds (ranging from 1 µM to 1000 µM) in DMSO (final DMSO concentration < 0.1%). Treat the cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the drug-containing media. Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard the media and add 100 µL of DMSO to each well to dissolve the formed formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Causality & Validation: Calculate cell viability as a percentage of the vehicle control. Generate dose-response curves to determine the IC50. The lower toxicity of the hydrate form compared to the mercapto-derivative should be reflected in a significantly higher IC50 value.
Handling, Storage, and Environmental Safety
Based on the synthesized safety data[4][9][10], the following handling procedures must be enforced:
-
Engineering Controls: Prevent the dispersion of dust. Install closed systems or local exhaust ventilation. Ensure safety showers and eye wash stations are immediately accessible[4][6].
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (EN 166/NIOSH approved) due to the universal H319 classification[11]. Use chemical-impermeable gloves and a dust mask (Type N95) when handling powder forms[5][12].
-
Storage Conditions: Store in a cool, shaded, and well-ventilated area. Keep containers tightly closed to maintain the specific hydration state of the compound and prevent unintended anhydrous conversion[10].
-
Environmental Impact: None of the compared pyrimidines contain known endocrine-disrupting properties (REACH Article 57f)[4][13]. However, they should not be discharged into drains; disposal must be entrusted to a licensed waste disposal company[4][9].
References
-
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate - Chemical Substance Information NextSDS[Link]
-
Pyrimidines and Their Benzo Derivatives ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PL148590B1 - Method of obtaining novel derivatives of 2-amino-5-hydroxy-4-methylpyrimidine - Google Patents [patents.google.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-氨基-6-羟基-2-巯基嘧啶 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nextsds.com [nextsds.com]
- 8. nextsds.com [nextsds.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. echemi.com [echemi.com]
- 12. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
FTIR spectra comparison of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate batches
Analytical Comparison Guide: FTIR Spectroscopic Batch Profiling of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
Introduction
As a Senior Application Scientist overseeing pharmaceutical intermediate quality, I frequently encounter the challenge of batch-to-batch variability in heterocyclic precursors. 4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a critical building block in medicinal chemistry and drug development. Ensuring its structural and polymorphic integrity is paramount before it is subjected to downstream synthesis.
Fourier Transform Infrared (FTIR) spectroscopy serves as the compendial standard for this verification, providing a highly specific molecular fingerprint[1]. According to USP <197> guidelines, FTIR is the definitive technique for confirming chemical identity and identifying solid-state anomalies such as unexpected polymorphic transitions or altered hydration states[2]. This guide provides an objective, data-driven framework for comparing batches of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate using Attenuated Total Reflectance (ATR) FTIR.
Mechanistic Insights: Vibrational Spectroscopy of the Pyrimidine Hydrate
To accurately interpret the FTIR spectra of this compound, we must understand the causality behind its vibrational modes:
-
Keto-Enol Tautomerism: While named as a "hydroxy" pyrimidine, this compound exhibits keto-enol tautomerism and predominantly exists in the keto form (2-amino-6-methylpyrimidin-4(3H)-one) in the solid state[3]. Consequently, the spectrum is dominated by a strong amide I carbonyl (C=O) stretch near 1665 cm⁻¹, rather than a simple C-OH stretch.
-
Hydration State Dynamics: The "hydrate" designation is critical. The lattice water forms a highly ordered hydrogen-bonding network with the pyrimidine ring. This manifests as distinct, sharp O-H stretching bands in the 3500–3400 cm⁻¹ region.
-
Primary Amine Vibrations: The -NH₂ group yields characteristic asymmetric and symmetric N-H stretching bands (typically ~3350 and ~3150 cm⁻¹), which can overlap with the hydrate O-H bands.
When comparing batches, deviations in the 3500–3100 cm⁻¹ or 1700–1600 cm⁻¹ regions are not mere baseline artifacts; they are direct mechanistic indicators of dehydration (efflorescence), moisture scavenging, or polymorphic shifts that can compromise API bioavailability and stability[1].
Experimental Methodology: ATR-FTIR Protocol
Why ATR over Transmission (KBr Pellet)? A self-validating protocol must eliminate sample preparation artifacts. Potassium bromide (KBr) is highly hygroscopic. Subjecting a hydrate to high-pressure mechanical compaction with KBr often induces mechanochemical dehydration or artificial moisture uptake, yielding false failures. ATR-FTIR requires zero sample preparation, preserving the native hydration state and ensuring the spectrum reflects the true batch quality[1].
Step-by-Step Workflow:
-
System Suitability & Background: Ensure the diamond ATR crystal is clean. Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution to ratio out atmospheric CO₂ and water vapor. Verify system calibration using a 1.5 mil polystyrene standard[4].
-
Sample Application: Place approximately 5–10 mg of the 4-Amino-6-hydroxy-2-methylpyrimidine hydrate powder directly onto the diamond crystal.
-
Pressure Application: Lower the ATR anvil and apply consistent, standardized pressure (e.g., 80 cN) to ensure optimal optical contact without crushing the crystal lattice.
-
Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (Mid-IR range) using 32 co-added scans to maximize the signal-to-noise ratio[1].
-
Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations across wavelengths) and a baseline normalization (min-max) to allow for objective batch-to-batch overlay.
Workflow Visualization
Figure 1: ATR-FTIR QC workflow for pyrimidine hydrate batch release.
Data Presentation: Batch Comparison Analysis
To objectively evaluate batch performance, we compare two new synthesis lots (Batch A and Batch B) against a verified USP Reference Standard.
Table 1: Key FTIR Band Assignments for 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate
| Spectral Region (cm⁻¹) | Vibrational Assignment | Mechanistic Significance |
| 3480 - 3450 | O-H stretch (Hydrate water) | Confirms intact crystalline hydration state. |
| 3350 & 3150 | N-H stretch (Primary amine) | Confirms presence of the -NH₂ functional group. |
| 1665 - 1655 | C=O stretch (Amide I) | Validates the keto tautomer dominance in solid state. |
| 1600 - 1550 | C=N and C=C ring stretches | Confirms pyrimidine heterocyclic core integrity. |
| 1420 - 1380 | C-H bending (Methyl group) | Verifies the 2-methyl substitution. |
Table 2: Comparative Batch Analysis and QC Disposition
| Parameter | USP Reference Standard | Batch A | Batch B |
| Hydrate O-H Band | Sharp peak at 3465 cm⁻¹ | Sharp peak at 3464 cm⁻¹ | Broad, featureless hump |
| Carbonyl (C=O) Band | 1662 cm⁻¹ | 1663 cm⁻¹ | Shifted to 1681 cm⁻¹ |
| Spectral Correlation (r²) | 1.000 | 0.998 | 0.845 |
| Physical State Inference | Intact Hydrate | Intact Hydrate | Anhydrous / Polymorph Shift |
| QC Disposition | N/A | PASS | FAIL |
Discussion: Interpreting Spectral Deviations
The experimental data in Table 2 reveals a stark contrast in batch quality.
-
Batch A exhibits a nearly identical spectral fingerprint to the Reference Standard (r² = 0.998), with the sharp O-H stretching band at 3464 cm⁻¹ confirming that the lattice water is perfectly intact. The C=O stretch at 1663 cm⁻¹ confirms the correct tautomeric and polymorphic form.
-
Batch B failed the identification test. The disappearance of the sharp 3465 cm⁻¹ peak and its replacement by a broad, diffuse hump indicates a loss of the specific hydrate hydrogen-bonding network. Furthermore, the shift of the carbonyl peak from 1662 cm⁻¹ to 1681 cm⁻¹ is a classic indicator of a polymorphic transition[1]. This shift occurs because the removal of lattice water disrupts the intermolecular hydrogen bonds that normally weaken the C=O bond; without the water, the C=O bond strengthens, shifting its absorption to a higher wavenumber. Batch B has likely undergone efflorescence due to improper drying temperatures or poor storage conditions, rendering it unsuitable for precise stoichiometric synthesis.
By leveraging ATR-FTIR, we establish a rapid, non-destructive, and self-validating method for screening 4-Amino-6-hydroxy-2-methylpyrimidine hydrate. Understanding the causality behind specific vibrational bands empowers researchers to move beyond simple software-driven "pass/fail" metrics and make informed, mechanistically grounded quality decisions.
References
-
Title: 〈197〉 Spectroscopic Identification Tests - USP-NF Source: usp.org URL: [Link]
-
Title: Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes Source: azom.com URL: [Link]
-
Title: Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges Source: jpbsci.com URL: [Link]
Sources
4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories treating substituted pyrimidine derivatives with generalized organic waste protocols. However, the specific functionalization of 4-Amino-6-hydroxy-2-methylpyrimidine hydrate demands a more rigorous, self-validating approach to waste management.
Because this compound features both an exocyclic amino group and a hydroxyl group (often existing in tautomeric equilibrium as a pyrimidinone), it exhibits unique solubility and reactivity profiles. Improper disposal not only violates environmental regulations but also poses severe contamination risks to aquatic ecosystems.
This guide provides a comprehensive, causality-driven operational plan for the safe handling and disposal of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.
Physicochemical & Hazard Profile
To design an effective disposal protocol, we must first understand the quantitative data that dictates the compound's behavior. The table below summarizes the critical parameters that influence our logistical decisions[1].
| Property | Value | Operational Impact & Causality |
| CAS Number | 732304-23-3 (Hydrate) | Identifies the specific hydration state for accurate waste manifesting. |
| Molecular Weight | 143.15 g/mol | Essential for calculating molarity and concentration limits in liquid waste streams. |
| Melting Point | >300 °C | Indicates high thermal stability. The compound will not melt or degrade easily under standard conditions, mandating high-temperature incineration for final destruction. |
| Hazard Class | Eye Irrit. 2 (H319) | The compound's basicity can disrupt lipid bilayers in the corneal epithelium. Mandates strict PPE (splash goggles) during handling and spill cleanup. |
| Water Hazard Class | WGK 3 (Highly Hazardous) | Strictly prohibits drain disposal. Even trace amounts can be highly persistent and toxic to aquatic life, necessitating total containment of all rinsates. |
The Causality of Disposal Protocols
A robust safety protocol is not just a list of rules; it is a self-validating system built on chemical causality.
Why is drain disposal strictly prohibited? According to its safety profile, 4-Amino-6-hydroxy-2-methylpyrimidine hydrate is classified as WGK 3 (Highly hazardous to water) . The pyrimidine ring, coupled with hydrogen-bonding donors/acceptors (amino and hydroxyl groups), allows the molecule to persist in aqueous environments without rapid abiotic degradation. If introduced into municipal wastewater, it can bypass standard filtration and disrupt local aquatic ecosystems.
Why does incineration require an afterburner and scrubber? The molecular formula of the hydrate ( C5H7N3O⋅xH2O ) contains a high mass percentage of nitrogen. Incomplete combustion of nitrogenous heterocycles generates highly toxic nitrogen oxides ( NOx ). Therefore, disposal must be entrusted to a licensed facility capable of high-temperature incineration equipped with an NOx scrubber system to neutralize these off-gases.
Step-by-Step Disposal Methodology
The following methodologies provide a self-validating workflow for managing solid waste, liquid waste, and empty containers[2].
Protocol A: Solid Waste & Spill Cleanup
-
PPE Verification: Don chemical-resistant nitrile gloves, a fastened lab coat, and tightly fitting safety goggles (H319 compliance).
-
Containment: If a spill occurs, do not sweep dry, as this creates respirable dust. Instead, lightly mist the powder with a compatible solvent (e.g., ethanol or water) to suppress aerosolization.
-
Collection: Pick up the dampened material using a non-sparking scoop or absorbent pads.
-
Segregation: Place the collected material into a sealable, chemically compatible hazardous waste receptacle. Label it explicitly as "Solid Hazardous Waste: Toxic Nitrogenous Heterocycle (4-Amino-6-hydroxy-2-methylpyrimidine)".
Protocol B: Liquid Waste Routing
-
Solvent Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents, as the electron-rich pyrimidine ring can undergo exothermic oxidation.
-
Transfer: Funnel any reaction mother liquors or aqueous/organic solutions containing the compound into a designated "Halogen-Free Organic Waste" container (unless mixed with halogenated solvents, which dictates routing to "Halogenated Waste").
-
pH Validation: If the waste stream is highly basic or acidic due to reaction workups, neutralize it to a pH of 6–8 before sealing the container to prevent pressure buildup from secondary reactions.
Protocol C: Empty Container Decontamination (Triple-Rinse)
Empty containers that previously held this compound cannot be thrown directly into standard trash due to residual WGK 3 dust[2].
-
First Rinse (Hazardous): Add a small volume of solvent (e.g., ethanol or methanol) to the empty container. Cap tightly and agitate for 30 seconds. Pour this first rinsate into your designated hazardous liquid waste container. Causality: The first rinse removes >95% of the residual chemical.
-
Second & Third Rinses (Validation): Repeat the process twice more with deionized water. Collect these rinsates into the hazardous waste stream as well.
-
Final Disposal: Once triple-rinsed, the container is considered decontaminated and can be disposed of as standard non-hazardous solid waste or recycled according to institutional guidelines.
Waste Stream Routing Diagram
To visualize the logistical flow of waste management for this compound, follow the decision tree below.
Caption: Operational workflow for the segregation, decontamination, and disposal of pyrimidine waste.
References
-
Chemsrc - 4-amino-6-hydroxy-2-methylpyrimidine Chemical & Physical Properties. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate. As a powdered chemical reagent, particularly one with known irritation hazards, a stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide is structured to provide a comprehensive workflow, from initial hazard assessment to final disposal, grounded in established safety principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Hazard Assessment and Profile
While a comprehensive Safety Data Sheet (SDS) for 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate is not universally available, a composite hazard profile can be constructed from supplier information and data on structurally similar compounds.
Known Hazards:
-
Physical State: White to light yellow crystalline powder.[1][2]
-
Eye Irritation: Causes eye irritation (H320).[1]
-
Skin Contact: Requires thorough washing of skin after handling (P264).[1] An SDS for the related compound 2-Amino-4-hydroxy-6-methylpyrimidine indicates it is irritating to the skin.[2]
-
Inhalation: As a powder, it poses a risk of respiratory tract irritation.[2]
Given these identified hazards, all handling of this compound should be performed with the assumption that it is hazardous upon eye and skin contact, and potentially hazardous if inhaled.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is critical when handling 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate. The following table outlines the minimum required PPE and the rationale for each.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Must be tight-fitting to protect against airborne powder and accidental splashes.[3][4] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosolization.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[3] They should be promptly removed and replaced if contact with the chemical occurs.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Required when engineering controls cannot maintain exposure below acceptable limits or when weighing or transferring significant quantities of the powder, which may generate dust.[4][5] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate is essential for laboratory safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] Read and understand the available safety information for the compound.
-
Engineering Controls: All weighing and transfer of the powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Donning PPE: Follow the correct sequence for putting on PPE: lab coat, respirator (if required), safety goggles, and then gloves.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation, such as using a spatula to gently handle the material.
-
Post-Handling: After handling, wipe down the work surface with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat, safety goggles, and respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][6]
Disposal Protocol
All waste containing 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste in a designated, labeled, and sealed container.[7][8] Do not mix with other waste streams unless compatibility is known.[9]
-
Container Management: Ensure the hazardous waste container is clearly labeled with the chemical name and associated hazards.[9]
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company in accordance with local, state, and federal regulations.[7][9] Do not dispose of this chemical down the drain or in regular trash.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Spill: For a minor spill, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.[12] Gently sweep the material to avoid generating dust and place it in a sealed container for hazardous waste disposal.[13] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[13]
Visual Workflow and Process Diagrams
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate.
Caption: Workflow for handling 4-Amino-6-hydroxy-2-methylpyrimidine Hydrate.
Caption: Step-by-step disposal plan for chemical waste.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University - Environmental Health & Safety. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College - Environmental Health and Safety. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky - Research Safety. Retrieved from [Link]
-
4-Amino-6-hydroxy-2-methylpyrimidine Hydrate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press (US). Retrieved from [Link]
-
Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]
Sources
- 1. 4-Amino-6-hydroxy-2-methylpyrimidine | 732304-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. chemos.de [chemos.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 13. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
